Phenamil methanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-94-0 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
phenamil methanesulfonate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a potent analog of amiloride, is a multifaceted small molecule primarily recognized for its robust inhibition of the epithelial sodium channel (ENaC).[1][2] Its mechanism extends beyond ENaC, encompassing the modulation of other ion channels and the activation of significant intracellular signaling pathways. This guide provides a comprehensive overview of phenamil's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its molecular interactions and cellular consequences. Its activity as an ENaC inhibitor has positioned it as a research tool for conditions like cystic fibrosis, while its influence on bone morphogenetic protein (BMP) and PPARγ signaling pathways opens avenues for investigation in bone regeneration and metabolic diseases.[1][3][4]
Core Mechanism of Action: Ion Channel Inhibition
Phenamil's primary and most well-characterized mechanism of action is the direct blockade of specific ion channels. This interaction is the initial trigger for its diverse physiological effects.
Inhibition of the Epithelial Sodium Channel (ENaC)
Phenamil is a highly potent, less reversible direct inhibitor of the epithelial sodium channel (ENaC), a key protein in regulating sodium and fluid balance across epithelial tissues.[1][5] By binding to the channel pore, phenamil physically occludes the passage of sodium ions, thereby reducing sodium reabsorption.[5] This action is crucial in tissues such as the airway epithelium and renal collecting ducts.[6] Unlike some ion channel blockers, the inhibitory action of phenamil on ENaC has been shown to be independent of transmembrane voltage.[7] Its development as a therapeutic for cystic fibrosis has been hindered by rapid clearance from the lungs.[6][8]
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Epithelial Sodium Channel Is a Modifier of the Long-Term Nonprogressive Phenotype Associated with F508del CFTR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
phenamil methanesulfonate ENaC inhibitor IC50
An In-depth Technical Guide to Phenamil Methanesulfonate as an Epithelial Sodium Channel (ENaC) Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of the epithelial sodium channel (ENaC). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory constants (IC50), experimental protocols for its characterization, and the key signaling pathways it influences.
Introduction to Phenamil and ENaC
The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium ion transport across the apical membranes of epithelial cells in various tissues, including the kidneys, lungs, and colon.[1][2] This channel plays a vital role in regulating electrolyte balance, blood pressure, and fluid volume.[1][3] Dysregulation of ENaC activity is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid dehydration, and Liddle's syndrome, a form of hereditary hypertension.[2][4]
Phenamil, an analog of amiloride, is a highly potent, less reversible, and more selective blocker of ENaC compared to its parent compound.[5][6] Its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[1] While effective in preclinical studies, the therapeutic potential of phenamil has been limited by its rapid clearance and short half-life in the lungs.[2][4] Nevertheless, it remains an invaluable tool for in vitro and in vivo research into ENaC function and regulation.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) of phenamil for ENaC varies depending on the experimental system, cell type, and electrophysiological conditions. The data below, compiled from multiple studies, illustrates this variability.
| Target | Cell/Tissue Type | Experimental Condition | IC50 Value (nM) | Reference |
| ENaC | Not specified | Not specified | 400 | [5][6] |
| ENaC | Not specified | Not specified | 200 | [7] |
| ENaC | Human Bronchial Epithelia | Basal short-circuit current | 75 | [5] |
| ENaC | Ovine Bronchial Epithelia | Basal short-circuit current | 116 | [5] |
| ENaC | Cultured Collecting Duct Principal Cells | Vte (Transepithelial Voltage) | 50 (Benzamil) | [7] |
| ENaCeGFP | HEK293T/17 Cells | Holding Voltage: -60 mV | ~30 (Phenamil Mesylate) | [8] |
| ENaCeGFP | HEK293T/17 Cells | Holding Voltage: 0 mV | ~50 (Phenamil Mesylate) | [8] |
| TRPP3 | Oocytes | Ca2+ uptake assay | 140 | [5][6] |
Note: Phenamil also competitively inhibits the transient receptor potential polycystin-3 (TRPP3) channel.[5]
Experimental Protocols
Determining the inhibitory potential of compounds like phenamil on ENaC requires precise electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes is a widely adopted and robust system for this purpose.
Protocol: ENaC Inhibition Assay using Two-Electrode Voltage-Clamp (TEVC)
This protocol describes the methodology for functionally expressing ENaC in Xenopus oocytes and measuring its inhibition by this compound.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from an adult female Xenopus laevis.[9]
-
Prepare complementary RNA (cRNA) for the three ENaC subunits (α, β, and γ).[9]
-
Microinject the α, β, and γ ENaC cRNAs into the oocytes to ensure functional channel expression at the plasma membrane.[9]
-
Incubate the injected oocytes for 24-48 hours to allow for channel expression.
2. Two-Electrode Voltage-Clamp (TEVC) Measurement:
-
Two days post-injection, place an oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes, one for voltage sensing (Vm) and one for current injection (Ve).[9]
-
Clamp the oocyte membrane potential at a holding potential, typically -60 mV.
-
Record the baseline whole-cell current.
3. Determination of Amiloride-Sensitive Current (ΔIami):
-
To isolate the ENaC-mediated current from background or other channel currents, a specific ENaC inhibitor like amiloride or phenamil is used.[9]
-
Measure the whole-cell current in the absence of an inhibitor.
-
Perfuse the chamber with a solution containing a high concentration of amiloride (e.g., 10 µM) to fully block ENaC.
-
Measure the remaining whole-cell current.
-
The amiloride-sensitive current (ΔIami), which represents the ENaC activity, is calculated by subtracting the current in the presence of amiloride from the baseline current.[9]
4. IC50 Curve Generation:
-
To determine the IC50 of phenamil, expose ENaC-expressing oocytes to a range of this compound concentrations (e.g., 1 nM to 100 µM).[8]
-
For each concentration, measure the resulting ΔIami.
-
Normalize the current response at each concentration to the maximal current recorded with no inhibitor.
-
Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
Signaling Pathways and Regulation of ENaC
The activity of ENaC is tightly regulated by a complex network of signaling pathways. Phenamil acts as a direct pore blocker, but understanding the channel's lifecycle and regulatory mechanisms is crucial for contextualizing its inhibitory effects.
Proteolytic Activation of ENaC
ENaC is synthesized as a precursor protein that requires proteolytic cleavage of its α and γ subunits for full activation.[3][9] This cleavage, mediated by proteases such as furin, plasmin, and chymotrypsin, releases inhibitory tracts from the channel's extracellular domain, leading to a higher open probability.
Caption: Proteolytic activation pathway of ENaC and its blockade by phenamil.
Regulation by Ubiquitination
The number of ENaC channels at the cell surface is dynamically regulated by ubiquitination. The E3 ubiquitin ligase Nedd4-2 targets ENaC for ubiquitination, which signals for its internalization and subsequent degradation in lysosomes.[10] This process is counteracted by deubiquitylating enzymes (DUBs) like Usp2-45, which is induced by the hormone aldosterone. By removing ubiquitin tags, Usp2-45 stabilizes ENaC at the plasma membrane, increasing sodium transport.[10]
Caption: Regulation of ENaC surface expression by Nedd4-2 and Usp2-45.
Experimental Workflow Diagram
The following diagram outlines the logical flow of an experiment designed to determine the IC50 of an ENaC inhibitor.
Caption: Experimental workflow for determining the IC50 of an ENaC inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Phenamil Methanesulfonate in Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Defective CFTR function leads to a cascade of downstream effects, most critically in the airways, where impaired ion transport results in dehydration of the airway surface liquid (ASL), accumulation of thick, tenacious mucus, and a cycle of chronic infection and inflammation that ultimately leads to respiratory failure.
One of the key pathophysiological features of the CF airway is the hyperabsorption of sodium ions through the epithelial sodium channel (ENaC). This excessive sodium influx further depletes the ASL. Consequently, inhibition of ENaC has been a long-standing therapeutic strategy to rehydrate the airway surface and improve mucociliary clearance. Phenamil methanesulfonate, a potent second-generation analog of the diuretic amiloride, emerged as a candidate for this therapeutic approach. This technical guide provides an in-depth overview of the role of phenamil in CF research, detailing its mechanism of action, preclinical findings, and the experimental methodologies used to evaluate its potential.
Mechanism of Action: Targeting ENaC to Rehydrate Airways
Phenamil is a competitive blocker of the epithelial sodium channel (ENaC). In the context of the CF airway, the rationale for its use is to counteract the pathological hyperabsorption of sodium. By inhibiting ENaC, phenamil is intended to reduce the driving force for water absorption from the airway lumen, thereby increasing the volume of the airway surface liquid and promoting mucus clearance.
The Pathophysiological Role of ENaC in Cystic Fibrosis
In a healthy airway epithelium, a delicate balance between sodium absorption (mediated by ENaC) and chloride secretion (mediated by CFTR) maintains the hydration of the airway surface. In individuals with CF, the dysfunction of CFTR disrupts this balance. The absence of chloride secretion, coupled with the persistent or even increased activity of ENaC, leads to a net increase in ion and water absorption from the airway lumen. This results in a dehydrated and thickened mucus layer that is difficult to clear, creating an environment ripe for bacterial colonization and chronic inflammation.
Phenamil as an ENaC Inhibitor
Phenamil, along with its counterpart benzamil, was developed to have a higher affinity and potency for ENaC compared to the first-generation inhibitor, amiloride. The therapeutic hypothesis was that a more potent ENaC blocker would lead to a more sustained and clinically significant improvement in airway hydration and mucociliary clearance in individuals with CF.
Quantitative Data from Preclinical Studies
Preclinical investigations of phenamil and other amiloride analogs provided valuable quantitative data on their potential as CF therapeutics. These studies, primarily conducted in vitro using cultured human and ovine bronchial epithelial cells and in vivo in animal models, aimed to characterize the potency, efficacy, and pharmacokinetic properties of these compounds.
| Parameter | Amiloride | Benzamil | Phenamil | Reference |
| Potency (K_i in µM) in Ovine Bronchial Epithelia | 0.83 ± 0.11 | 0.028 ± 0.005 | 0.045 ± 0.007 | [1] |
| Maximal Efficacy (I_max as % of baseline I_sc) | 85 ± 2 | 86 ± 2 | 84 ± 3 | [1] |
| Recovery from Maximal Block (t_1/2 in min) | 1.8 ± 0.2 | 11.2 ± 1.5 | 23.5 ± 2.9 | [1] |
| Rate of Absorption (pmol·cm⁻²·h⁻¹) | 1.8 ± 0.3 | 11.8 ± 1.9 | 23.8 ± 3.5 | [1] |
| Parameter | Non-CF Human Nasal Epithelium | CF Human Nasal Epithelium | Reference |
| Phenamil Half-Maximal Blocker Concentration (K_1/2 in nM) | 12.5 ± 1.2 | 17.1 ± 1.1 | [2] |
| Parameter | Amiloride | Benzamil | Reference |
| In Vivo Effect on Tracheal Mucus Velocity (TMV) in Sheep (% increase from baseline) | Transient increase | Enhanced TMV, but not significantly greater than amiloride | [1] |
| In Vivo Effect on Mucus Clearance (MC) in Sheep | Modest improvement | Enhanced MC, but equieffective with amiloride | [1] |
Note: While direct in vivo data for phenamil's effect on TMV and MC is limited due to its rapid absorption, the data for benzamil, which has a slower absorption rate than phenamil, illustrates the challenges faced by this class of compounds. The rapid absorption of these potent ENaC blockers from the mucosal surface limited their duration of action and, consequently, their therapeutic efficacy in vivo.
Experimental Protocols
The evaluation of phenamil and other ENaC inhibitors in the context of cystic fibrosis research has relied on a set of specialized experimental techniques to assess their effects on ion transport and airway surface hydration.
Ussing Chamber Electrophysiology
The Ussing chamber is a fundamental tool for studying epithelial ion transport. It allows for the measurement of short-circuit current (I_sc), a direct measure of net ion movement across an epithelial monolayer.
Protocol for Assessing ENaC Inhibition in Cultured Bronchial Epithelial Cells:
-
Cell Culture: Human or ovine bronchial epithelial cells are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measurement of Baseline I_sc: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously recorded. The baseline I_sc in airway epithelia is largely due to sodium absorption through ENaC.
-
Application of Phenamil: this compound is added to the apical chamber at varying concentrations. The resulting decrease in I_sc is measured, reflecting the inhibition of ENaC.
-
Data Analysis: Dose-response curves are generated by plotting the percentage inhibition of I_sc against the concentration of phenamil. From these curves, the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (K_i) can be calculated.
Nasal Potential Difference (NPD) Measurement
NPD is a non-invasive in vivo technique used to assess ion transport across the nasal epithelium. It is a valuable tool for diagnosing CF and for evaluating the in vivo efficacy of ion channel-targeted therapies.
Protocol for NPD Measurement:
-
Subject Preparation: The subject is placed in a comfortable position, and a reference electrode is placed on the forearm.
-
Exploring Electrode Placement: A fine, flexible catheter with an exploring electrode at its tip is gently inserted into the nasal cavity and placed on the inferior turbinate.
-
Perfusion Protocol: The nasal mucosa is sequentially perfused with different solutions to isolate and measure the activity of specific ion channels:
-
Ringer's solution: To establish a baseline potential difference.
-
Ringer's solution with amiloride (or phenamil): To measure the amiloride-sensitive potential difference, which reflects ENaC activity.
-
Chloride-free Ringer's solution with amiloride: To create a chloride gradient and measure the potential difference change upon stimulation of CFTR.
-
Chloride-free Ringer's solution with amiloride and a CFTR agonist (e.g., isoproterenol): To measure the maximal CFTR-mediated chloride secretion.
-
-
Data Recording and Analysis: The potential difference is continuously recorded throughout the perfusion protocol. The changes in potential difference in response to each solution are calculated to assess ENaC and CFTR function.
Airway Surface Liquid (ASL) Height Measurement
Directly measuring the height of the ASL is crucial for determining the efficacy of therapies aimed at rehydrating the airway surface. Confocal microscopy is a common method for this measurement.
Protocol for ASL Height Measurement:
-
Cell Culture: Bronchial epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation and mucus production.
-
Labeling of ASL: A small volume of a solution containing a high-molecular-weight, fluorescently labeled dextran (which does not readily cross the epithelium) is added to the apical surface of the cell culture.
-
Confocal Microscopy: The culture is placed on the stage of a confocal microscope. A series of x-z scans are performed to generate a cross-sectional image of the epithelial monolayer and the overlying fluorescently labeled ASL.
-
Image Analysis: The height of the fluorescent layer is measured from the apical surface of the cells to the top of the liquid layer using image analysis software.
-
Assessment of Phenamil's Effect: ASL height is measured at baseline and after the addition of phenamil to the apical surface to determine its effect on ASL volume.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway in CF airway pathophysiology and the experimental workflow for evaluating ENaC inhibitors.
Caption: Pathophysiological cascade in the cystic fibrosis airway.
Caption: Therapeutic rationale for phenamil in cystic fibrosis.
References
Phenamil Methanesulfonate and Bone Morphogenetic Protein (BMP) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which phenamil methanesulfonate modulates the Bone Morphogenetic Protein (BMP) signaling pathway. It consolidates findings from key research, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.
Introduction to BMP Signaling and Phenamil
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that are crucial for a wide range of developmental and homeostatic processes, including embryogenesis and, most notably, bone and cartilage formation.[1][2] The BMP signaling pathway is initiated when a BMP ligand binds to a complex of two types of serine/threonine kinase receptors on the cell surface (Type I and Type II).[1][3] This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][4] These activated R-SMADs then form a complex with a common mediator, SMAD4, and translocate to the nucleus to regulate the transcription of target genes, driving cellular responses like osteoblast differentiation.[2][3][4]
Phenamil, a derivative of the FDA-approved diuretic amiloride, has been identified as a potent small-molecule activator of the BMP signaling pathway.[5][6] It has been shown to induce osteoblastic differentiation and mineralization, acting cooperatively with BMPs to enhance their effects.[4][7] This synergistic action presents a promising therapeutic strategy for enhancing bone repair and regeneration.[8][9]
Core Mechanism of Action: Phenamil's Influence on the BMP-SMAD Axis
Research indicates that phenamil does not act as a direct agonist of BMP receptors but rather potentiates the pathway by modulating key intracellular regulatory proteins. The primary mechanism involves the induction of Tribbles homolog 3 (Trb3), a protein known to be a positive regulator of BMP signaling.[4][10][11]
The established sequence of events is as follows:
-
Induction of Trb3: Phenamil treatment leads to an increase in the expression of Trb3.[4][5][11]
-
Downregulation of Smurf1: Trb3 enhances the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[4][5] Smurf1 is an E3 ubiquitin ligase that targets R-SMADs for proteasomal degradation, thereby acting as a negative regulator of BMP signaling.[12][13]
-
Stabilization of SMADs: By promoting the degradation of Smurf1, phenamil treatment leads to the stabilization and increased cellular levels of BMP signal transducers SMAD1, SMAD5, and SMAD8.[4][5][11]
-
Enhanced BMP Signaling: The elevated levels of SMADs amplify the downstream signal originating from BMP receptor activation, leading to a more robust transcriptional response and enhanced osteogenic differentiation.[4][5]
This mechanism allows phenamil to work additively with BMPs, such as BMP-2 and BMP-9, to significantly promote the expression of osteogenic markers and subsequent bone formation.[4][6][8]
Caption: Phenamil enhances BMP signaling by inducing Trb3, which promotes Smurf1 degradation and stabilizes SMADs.
Quantitative Data Summary
The synergistic effect of phenamil and BMPs has been quantified across various studies, primarily through changes in gene expression and protein levels related to osteogenesis.
| Cell Type | Treatment | Assay | Key Quantitative Findings | Reference |
| M2-10B4 MSCs | Phenamil (10 µM) for 3 days | Immunoblot | Increased protein levels of Trb3 and SMAD1/5/8; Decreased Smurf1 protein levels. | [5] |
| M2-10B4 MSCs | Phenamil (10 µM) + BMP7 for 6 days | qPCR | Additive increase in mRNA expression of osteogenic markers (ALP, Runx2, OCN, Osterix) compared to either agent alone. | [7] |
| Adipose-Derived Stem Cells (ASCs) | Phenamil + BMP-2 | Immunoblot | Phenamil treatment (with or without BMP-2) for 3 days increased Trb3 and SMAD1/5/8 protein levels while downregulating Smurf1. | [11] |
| Human Amniotic Epithelial Cells (hAECs) | BMP-9 + Phenamil for 14 days | Biochemical Assays | Combination treatment significantly increased levels of calcium, phosphate, LDH, and ALP activity compared to BMP-9 alone. | [6] |
| Mouse Calvarial Defects | Scaffolds with Phenamil + BMP-2 (6 weeks) | Micro-CT & Histology | Combination scaffolds significantly promoted bone regeneration compared to scaffolds with either phenamil or BMP-2 alone. | [8] |
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the effects of phenamil on BMP signaling and osteogenesis.
-
Cell Lines:
-
M2-10B4 (M2) Mouse Mesenchymal Stem Cells (MSCs): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Adipose-Derived Stem Cells (ASCs): Isolated from adipose tissue and cultured in control medium (DMEM, 10% FBS, 1% penicillin-streptomycin).
-
-
Osteogenic Differentiation Medium: For differentiation experiments, the culture medium is often supplemented with osteogenic inducers such as β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).
-
Treatment Protocols:
-
This compound: Typically used at a concentration of 10 µM, dissolved in DMSO. Control cells are treated with an equivalent volume of DMSO.
-
BMPs: Recombinant human BMP-2, BMP-7, or BMP-9 are used at concentrations ranging from 50 to 100 ng/mL.
-
Duration: Treatment times vary based on the endpoint being measured, ranging from 24 hours for early gene expression analysis to 3-6 days for protein analysis and up to 4 weeks for mineralization assays.[5][7]
-
This technique is used to measure the relative abundance of specific proteins.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Trb3, anti-Smurf1, anti-SMAD1/5/8, anti-β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin is typically used as a loading control.[5][11]
This method is used to quantify mRNA levels of target genes.
-
RNA Extraction: Total RNA is extracted from treated cells using a reagent like TRIzol or a column-based kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing the cDNA template, gene-specific primers (for genes like Id1, ALP, Runx2, OCN, Osterix, Trb3), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene such as GAPDH or β-actin.
These assays visualize and quantify the mineralized matrix deposition, a hallmark of late-stage osteoblast differentiation.
-
Von Kossa Staining:
-
Cells cultured for several weeks are fixed (e.g., with 10% formalin).
-
The fixed cells are incubated with a silver nitrate solution under UV light.
-
Calcium phosphate deposits appear as black/brown nodules, which can be imaged and quantified.[7]
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Cells are lysed after a shorter differentiation period (e.g., 7-14 days).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
The conversion of pNPP to p-nitrophenol by ALP is measured colorimetrically at 405 nm. Activity is typically normalized to the total protein content.[6]
-
Caption: A typical workflow for assessing phenamil's osteogenic effects, from cell culture to molecular analysis.
Conclusion and Future Directions
This compound has been clearly identified as a small-molecule enhancer of the BMP signaling pathway.[5][6] Its mechanism of action, centered on the Trb3-mediated degradation of the SMAD inhibitor Smurf1, provides a clear rationale for its ability to potentiate osteogenesis.[4][11] The synergistic activity observed when phenamil is combined with BMPs offers a significant therapeutic advantage, potentially allowing for lower, more cost-effective doses of recombinant BMPs in clinical applications for bone repair, which could mitigate dose-dependent side effects.[8]
While the downstream effects of phenamil on the BMP pathway are well-characterized, the direct molecular target of phenamil remains to be definitively identified.[5] Future research should focus on elucidating this primary interaction to fully understand its pharmacology. Further in vivo studies in various models of bone injury are also necessary to translate the promising preclinical findings into effective therapeutic strategies for bone regeneration.
References
- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for the action of bone morphogenetic proteins and regulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARK_OSTEOBLAST_DIFFERENTIATION_BY_PHENYLAMIL_DN [gsea-msigdb.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Regulatory Mechanism of the Bone Morphogenetic Protein (BMP) Signaling Pathway Involving the Carboxyl-Terminal Tail Domain of BMP Type II Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Phenamil Methanesulfonate: A Technical Guide for Researchers
An In-depth Examination of a Potent Amiloride Analog for Drug Development and Scientific Research
Executive Summary
Phenamil methanesulfonate, a structural analog of amiloride, has emerged as a significant small molecule in biomedical research due to its potent and diverse biological activities. It is recognized primarily as a more potent and less reversible blocker of the epithelial sodium channel (ENaC) compared to its parent compound, amiloride.[1][2] Beyond its canonical role in ion channel modulation, phenamil exhibits profound effects on critical signaling pathways, most notably the Bone Morphogenetic Protein (BMP) pathway, positioning it as a molecule of interest for therapeutic strategies in cystic fibrosis, pulmonary hypertension, and bone regeneration.[1][3][4] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, mechanisms of action, quantitative data, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Phenamil is a pyrazine derivative, and its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[5]
| Property | Value | Reference |
| IUPAC Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate | [3] |
| CAS Number | 1161-94-0 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₇O • CH₃SO₃H | [3] |
| Molecular Weight | 401.8 g/mol | [3] |
| Synonyms | Phenylamil, 3,5-diamino-N-(amino(anilino)methylene)-6-chloro-pyrazine-2-carboxamide | [6] |
Mechanism of Action
Phenamil's biological effects are multifaceted, stemming from its interaction with multiple molecular targets.
Epithelial Sodium Channel (ENaC) Inhibition
The primary and most well-characterized mechanism of phenamil is the blockade of the epithelial sodium channel (ENaC). ENaC is a crucial membrane protein for maintaining electrolyte and fluid balance in various tissues, including the airways and kidneys.[5][7] Phenamil acts as a direct, potent, and less reversible inhibitor of ENaC compared to amiloride.[1][2] This inhibition reduces sodium ion reabsorption, a key therapeutic target in conditions like cystic fibrosis where ENaC hyperactivity contributes to airway surface liquid depletion.[7] The methanesulfonate salt form is noted to facilitate strong ionic interactions with channel residues, leading to conformational changes that regulate sodium transport.[5]
Modulation of Other Ion Channels and Transporters
Beyond ENaC, phenamil interacts with other ion transport systems:
-
TRPP3 Inhibition: It is a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3) channel, inhibiting TRPP3-mediated calcium transport.[1][2]
-
Na+/Ca2+ Exchange: Some amiloride analogs, including phenamil, have been shown to inhibit the Na+/Ca2+ exchanger, which can contribute to positive inotropic effects in cardiovascular tissues.[3]
Activation of the BMP Signaling Pathway
A distinct and significant mechanism of phenamil is its ability to strongly activate the Bone Morphogenetic Protein (BMP) signaling pathway.[1][4] This action is not shared by all amiloride derivatives and positions phenamil as a valuable tool for studying and promoting osteogenesis. Phenamil induces the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[8][9] The reduction in Smurf1 protein levels stabilizes SMAD transcription factors (SMAD1/5/8), key transducers of BMP signaling, enhancing their activity and promoting the expression of osteogenic marker genes.[8][9] This synergistic effect with BMPs makes phenamil a promising candidate for bone repair applications.[4][10]
Quantitative Pharmacological Data
The potency of phenamil has been quantified across various experimental systems.
| Target/System | Assay Type | Species/Cell Line | Metric | Value | Reference |
| ENaC | Electrophysiology | - | IC₅₀ | 400 nM | [1][2] |
| TRPP3 | Ca²⁺ Uptake Assay | Oocytes | IC₅₀ | 140 nM (0.14 µM) | [1][3] |
| Basal Short-Circuit Current | Ussing Chamber | Human Bronchial Epithelia | IC₅₀ | 75 nM | [3] |
| Basal Short-Circuit Current | Ussing Chamber | Ovine Bronchial Epithelia | IC₅₀ | 116 nM | [3] |
| KCl-induced Contractions | Aortic Ring Assay | Rat (endothelium-denuded) | EC₅₀ | 6.76 µM | [3] |
| Contractile Force | Papillary Muscle Assay | Rat (right ventricle) | EC₅₀ | 16.98 µM | [3] |
| MEL Cell Differentiation | Plasma Clot Assay | Murine Erythroleukemia | K₁/₂ | 2.5-5.0 µM | [11] |
| Binding Affinity | Radioligand Binding ([³H]phenamil) | Pig Kidney Membranes | Kₑ | 20 nM | [12] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols involving phenamil.
ENaC Inhibition via Short-Circuit Current Measurement
This protocol assesses the inhibitory effect of phenamil on ion transport across an epithelial cell monolayer.
-
Cell Culture: Human or ovine bronchial epithelial cells are cultured on permeable supports until a confluent, high-resistance monolayer is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating apical and basolateral chambers filled with appropriate physiological saline solutions, gassed with 95% O₂/5% CO₂, and maintained at 37°C.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, is continuously recorded.
-
Phenamil Application: After a stable baseline Isc is achieved, phenamil is added cumulatively to the apical chamber.
-
Data Analysis: The decrease in Isc following phenamil addition is measured. Dose-response curves are generated by plotting the percent inhibition of the basal Isc against the phenamil concentration to calculate the IC₅₀ value.[3]
TRPP3-Mediated Ca²⁺ Uptake Assay
This assay quantifies the inhibition of calcium transport by phenamil through the TRPP3 channel.
-
Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding for TRPP3 or with water (as a control).
-
Radiotracer Uptake: Oocytes are incubated in a solution containing a radioactive calcium isotope (⁴⁵Ca²⁺) in the presence of varying concentrations of this compound (e.g., 1 µM).[1]
-
Washing and Lysis: After incubation, oocytes are washed thoroughly to remove external radiotracer and then lysed.
-
Scintillation Counting: The amount of ⁴⁵Ca²⁺ taken up by the oocytes is measured using a scintillation counter.
-
Analysis: The inhibition of ⁴⁵Ca²⁺ uptake in TRPP3-expressing oocytes compared to controls is calculated to determine the IC₅₀ of phenamil for TRPP3.[1]
In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol evaluates the cooperative effect of phenamil and BMPs on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
-
Cell Seeding: M2-10B4 MSCs are seeded in culture plates.
-
Treatment: Cells are treated with an osteogenic medium containing BMPs (e.g., BMP-2) with or without phenamil (e.g., 10 µM). The medium is changed regularly for a period of several weeks (e.g., 4 weeks).[8]
-
Mineralization Staining (Von Kossa): After the treatment period, cells are fixed, and Von Kossa staining is performed to visualize mineralized matrix deposits (calcium phosphate), which appear as black nodules.
-
Gene Expression Analysis (RT-PCR): At various time points, RNA is extracted from treated cells. Real-time PCR is used to quantify the expression of osteogenic marker genes (e.g., ALP, Osteocalcin).
-
ALP Activity Assay: Alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.
-
Workflow Visualization:
Applications in Research and Drug Development
Phenamil's distinct pharmacological profile makes it a valuable tool and potential therapeutic agent.
-
Cystic Fibrosis: As a potent ENaC blocker, phenamil is investigated for its potential to restore airway surface liquid in cystic fibrosis patients. However, like other amiloride analogs, its rapid clearance from the lungs has been a challenge for clinical development.[7][13]
-
Bone Regeneration: The unique ability of phenamil to synergistically enhance BMP-induced osteogenesis makes it a strong candidate for bone repair therapies.[8][10] It has been shown to promote bone healing in animal models of critical-sized bone defects when delivered with BMP-2.[4]
-
Pulmonary Hypertension: Studies in rat models have shown that phenamil can reduce chronic hypoxia-induced pulmonary hypertension and vascular remodeling, partly through its effects on the BMP signaling pathway.[1][3]
-
Research Tool: Phenamil serves as a standard laboratory tool for inhibiting ENaC and studying the physiological roles of this channel in various tissues. Its specific effect on the Trb3-Smurf1-SMAD axis also makes it useful for dissecting the regulation of BMP signaling.[9]
Conclusion
This compound is a powerful amiloride analog whose utility extends far beyond its function as a diuretic. Its high-potency inhibition of ENaC and its unique activation of the BMP signaling pathway provide a dual mechanism of action that is of significant interest to researchers in pulmonology, nephrology, and orthopedics. The quantitative data and experimental frameworks presented in this guide offer a foundation for professionals in drug discovery and biomedical research to further explore the therapeutic potential of this versatile small molecule. Continued investigation, particularly in developing strategies to overcome pharmacokinetic challenges like rapid clearance, will be crucial in translating the promising preclinical findings of phenamil into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Phenamil | C12H12ClN7O | CID 135403792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenamil, an amiloride analogue, inhibits differentiation of Friend murine erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
Phenamil Methanesulfonate: A Novel Investigational Compound for Pulmonary Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Phenamil methanesulfonate, an amiloride derivative and epithelial sodium channel (ENaC) inhibitor, has emerged as a promising investigational compound for PH. Preclinical research indicates that phenamil attenuates pulmonary vascular remodeling through a novel mechanism involving the activation of the calcineurin-nuclear factor of activated T cells (NFAT) signaling pathway and enhancement of bone morphogenetic protein (BMP) signaling. This technical guide provides a comprehensive overview of the current research on phenamil for pulmonary hypertension, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction to Pulmonary Hypertension and the Role of Vascular Remodeling
Pulmonary hypertension is a complex multifactorial disease involving vasoconstriction, inflammation, and profound structural changes in the pulmonary vasculature, collectively termed vascular remodeling.[1] This remodeling process is characterized by the proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to thickening of the vessel walls, narrowing of the lumen, and increased pulmonary vascular resistance.[2][3] Several signaling pathways are implicated in the pathogenesis of PH, including the endothelin, nitric oxide, and prostacyclin pathways, which are the targets of current approved therapies.[4][5][6] However, the need for novel therapeutic approaches that can reverse or inhibit vascular remodeling remains a critical unmet need.
This compound: Mechanism of Action in Pulmonary Hypertension
Phenamil's therapeutic potential in pulmonary hypertension extends beyond its known role as an ENaC inhibitor. Research has elucidated a distinct signaling cascade through which phenamil exerts its beneficial effects on the pulmonary vasculature.
Activation of the Calcineurin-NFAT Pathway
Studies have demonstrated that phenamil elevates intracellular calcium concentrations in PASMCs.[7] This increase in calcium activates calcineurin, a calcium-calmodulin-dependent serine/threonine protein phosphatase. Activated calcineurin then dephosphorylates the nuclear factor of activated T cells (NFAT), enabling its translocation into the nucleus, where it functions as a transcription factor.[7]
Induction of Tribbles Homolog 3 (Trb3)
Once in the nucleus, activated NFAT promotes the transcription of the Trb3 gene.[7] Trb3 is a pseudokinase that has been shown to play a crucial role in regulating cell proliferation and differentiation. In the context of pulmonary hypertension, the induction of Trb3 is a key event in mediating the effects of phenamil.
Facilitation of Bone Morphogenetic Protein (BMP) Signaling
The BMP signaling pathway is critical for maintaining pulmonary vascular homeostasis and promoting a contractile, non-proliferative phenotype in PASMCs.[7][8] Mutations in the bone morphogenetic protein receptor type II (BMPR2) gene are a major cause of heritable pulmonary arterial hypertension.[8][9] Phenamil, through the induction of Trb3, facilitates the procontractile effects of BMP signaling.[7] This helps to counteract the proliferative and synthetic phenotype of PASMCs observed in pulmonary hypertension.
Preclinical Evidence and Quantitative Data
Preclinical studies in animal models of pulmonary hypertension have provided evidence for the therapeutic potential of phenamil.
In Vivo Efficacy in Hypoxia-Induced Pulmonary Hypertension
In a rat model of hypoxia-induced pulmonary hypertension, phenamil administration has been shown to attenuate the development of the disease.[7] Key findings from these studies are summarized in the table below.
| Parameter | Control (Hypoxia) | Phenamil-treated (Hypoxia) | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Significantly elevated | Attenuated elevation | [7] |
| Pulmonary Vascular Remodeling | Significant medial thickening | Reduced medial thickening | [7] |
| Trb3 Expression (lung tissue) | Decreased | Restored to normoxic levels | [7] |
| Id3 Expression (lung tissue) | Decreased | Restored to normoxic levels | [7] |
Note: Specific quantitative values were not available in the cited abstract. Researchers should refer to the full publication for detailed data.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature for studying the effects of phenamil in pulmonary hypertension models.[7][10][11][12]
Hypoxia-Induced Pulmonary Hypertension Rat Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Hypoxia Induction: Animals are housed in a hypobaric chamber with a simulated altitude to achieve a fraction of inspired oxygen (FiO2) of 10% for a period of 3 to 4 weeks.[10]
-
Phenamil Administration: this compound is dissolved in an appropriate vehicle (e.g., saline) and administered daily via subcutaneous injection or osmotic mini-pumps at a specified dose.
-
Hemodynamic Measurements: At the end of the study period, rats are anesthetized, and right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Histological Analysis: Lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arterioles.
-
Gene and Protein Expression Analysis: Lung tissue homogenates are used for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as Trb3 and Id3. Western blotting is performed to assess the protein expression levels of key signaling molecules.
In Vitro Studies with Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell Culture: Primary human or rat PASMCs are isolated and cultured in appropriate growth media.
-
Phenamil Treatment: Cells are treated with varying concentrations of this compound for specified time periods.
-
Calcium Imaging: Intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fura-2 AM) and fluorescence microscopy.
-
Western Blotting: Protein lysates are collected to analyze the phosphorylation status of NFAT and the expression levels of Trb3 and other target proteins.
-
Gene Expression Analysis: RNA is extracted, and qRT-PCR is performed to quantify the mRNA levels of Trb3 and other genes of interest.
-
Cell Proliferation and Migration Assays: The effect of phenamil on PASMC proliferation (e.g., BrdU incorporation assay) and migration (e.g., transwell migration assay) is assessed.
Discussion and Future Directions
The preclinical data on this compound present a compelling case for its further investigation as a novel therapy for pulmonary hypertension. Its unique mechanism of action, which involves the restoration of BMP signaling through the calcineurin-NFAT-Trb3 axis, distinguishes it from currently available treatments that primarily target vasodilation.
Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose of phenamil and its therapeutic window.
-
Long-term efficacy and safety: To evaluate the sustained effects and potential side effects of chronic phenamil administration.
-
Combination therapies: To investigate the potential synergistic effects of phenamil with existing pulmonary hypertension therapies.
-
Clinical trials: To translate the promising preclinical findings into clinical studies in patients with pulmonary hypertension.
Conclusion
This compound represents a novel and promising investigational drug for the treatment of pulmonary hypertension. Its ability to attenuate vascular remodeling by activating a unique signaling pathway offers a new therapeutic avenue for this devastating disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of phenamil in pulmonary hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Study finds new treatment for pulmonary hypertension holds promise [health.ucdavis.edu]
- 3. news-medical.net [news-medical.net]
- 4. Fundamental and Targeted Approaches in Pulmonary Arterial Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Arterial Hypertension: Pathophysiology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Pulmonary Arterial Hypertension: An Overview of Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Amiloride Derivative Phenamil Attenuates Pulmonary Vascular Remodeling by Activating NFAT and the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways and targeted therapy for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Approaches for Treating Pulmonary Arterial Hypertension by Correcting Imbalanced TGF-β Superfamily Signaling [frontiersin.org]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of Phenamil Methanesulfonate on Adipogenesis
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is a fundamental biological process with significant implications for metabolic health and disease. The master transcriptional regulator of this process is the nuclear receptor, Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] The identification of small molecules that can modulate adipogenesis is of great interest for both basic research and therapeutic development. This compound, an amiloride derivative, has been identified as a potent pro-adipogenic compound.[1][2] This technical guide provides a comprehensive overview of the effects of phenamil on adipogenesis, detailing its mechanism of action, summarizing key experimental data, and providing detailed experimental protocols.
Core Mechanism of Action
Phenamil promotes adipocyte differentiation by initiating a signaling cascade that culminates in the enhanced expression and activity of PPARγ.[1] Unlike many adipogenic agents, phenamil does not act as a direct ligand for PPARγ or its heterodimerization partner, the Retinoid X Receptor (RXR).[1] Instead, its mechanism is distinct and involves the induction of the transcription factor ETS variant 4 (ETV4).[1]
The proposed signaling pathway is as follows:
-
Phenamil Treatment : Preadipocytes are exposed to phenamil.
-
ETV4 Induction : Phenamil rapidly and acutely induces the expression of ETV4. This induction is specific, as other adipogenic compounds do not necessarily induce ETV4.[1]
-
Upstream Regulation of PPARγ : ETV4 acts upstream of PPARγ, enhancing its mRNA and protein expression.[1]
-
Adipogenic Cascade : The elevated levels of PPARγ then drive the expression of a suite of downstream target genes essential for the adipocyte phenotype, including lipid metabolism enzymes (e.g., aP2, CD36, LPL) and other key transcription factors like C/EBPα.[1][3]
Crucially, the adipogenic action of phenamil is independent of the Wnt/β-catenin signaling pathway, a known negative regulator of adipogenesis.[1][4][5] Furthermore, its effect is not mediated through its classical role as an inhibitor of the epithelial sodium channel (ENaC), as other ENaC-inhibiting amiloride derivatives do not promote adipogenesis, and the ENaC subunits are not expressed in the commonly used preadipocyte cell lines like 3T3-L1 and 3T3-F442A.[1]
Data Presentation: Quantitative Effects of Phenamil
The pro-adipogenic effects of phenamil have been quantified in various studies, primarily through the analysis of gene expression and lipid accumulation. The following tables summarize these findings.
Table 1: Effect of Phenamil on Adipogenic Gene Expression in Murine Preadipocytes (3T3-F442A)
| Gene | Treatment | Fold Induction (mRNA level) | Cell Line | Reference |
| ETV4 | 10 µM Phenamil (6h) | ~3.5 | 3T3-F442A | [1] |
| ETV5 | 10 µM Phenamil (6h) | ~2.5 | 3T3-F442A | [1] |
| PPARγ | 10 µM Phenamil (24h) | ~3.0 | 3T3-F442A | [1] |
| aP2 | 10 µM Phenamil (6 days) | Significant Increase | 3T3-F442A | [1] |
| Adiponectin | 10 µM Phenamil (6 days) | Significant Increase | 3T3-F442A | [1] |
Note: Data are approximated from graphical representations in the cited literature. "Significant Increase" indicates a statistically significant rise reported in the study, where specific fold-change was not provided.
Table 2: Effect of Phenamil on Adipogenic Gene Expression in Hen Preadipocytes
| Gene | Treatment Condition | Relative mRNA Expression | Reference |
| PPARγ2 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |
| C/EBPα | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |
| C/EBPβ | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |
| FABP4 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |
| LPL | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] | |
| ETV4 & ETV5 | DMIOA + 15 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
| DMIOA + 30 µM Phenamil | Higher than DMIOA alone (P < 0.05) | [6][7] |
DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid. This cocktail is a standard adipogenic inducer.[6][7]
Table 3: Comparison of Amiloride Derivatives on Adipogenesis in 3T3-F442A Cells
| Compound (10 µM) | Adipogenic Effect (Lipid Accumulation) | Induction of PPARγ mRNA | Reference |
| Phenamil | Strong Induction | Yes | [1] |
| Amiloride | No Effect | No | [1] |
| Benzamil | No Effect | No | [1] |
| Dimethyl Amiloride (DMA) | No Effect | No | [1] |
Mandatory Visualizations
Caption: Signaling pathway of phenamil-induced adipogenesis.
Caption: Workflow for assessing phenamil's effect on adipogenesis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key experiments cited in the literature.
Cell Culture and Adipocyte Differentiation
This protocol is based on the differentiation of 3T3-L1 or 3T3-F442A preadipocytes.[1][8]
-
Materials:
-
3T3-L1 or 3T3-F442A preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM Dexamethasone, and 1.7 µM Insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 1.7 µM Insulin.
-
This compound (Sigma-Aldrich, #P203) dissolved in DMSO.
-
-
Procedure:
-
Plating: Plate preadipocytes in the desired format (e.g., 6-well or 12-well plates) and grow to confluence in DMEM with 10% BCS. Maintain cells for an additional 2 days post-confluence.
-
Induction: On Day 0, replace the medium with Differentiation Medium I (DMI) containing the desired concentration of phenamil (e.g., 10 µM) or vehicle control (DMSO).
-
Maturation: On Day 2, replace the medium with Differentiation Medium II containing phenamil or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every 2 days with Differentiation Medium II containing phenamil or vehicle.
-
Harvesting: Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 6 and Day 8.
-
Oil Red O Staining for Lipid Accumulation
This method visualizes the intracellular lipid droplets characteristic of mature adipocytes.[9]
-
Materials:
-
Oil Red O stock solution (0.3 g Oil Red O in 100 ml 99% isopropanol).
-
Oil Red O working solution (6 parts stock solution, 4 parts distilled water; filtered).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
-
Procedure:
-
Fixation: Wash differentiated cells twice with PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Add the Oil Red O working solution to each well, ensuring full coverage, and incubate for 20-30 minutes at room temperature.
-
Destaining: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Visualization: Visualize the red-stained lipid droplets using light microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~510 nm.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of target genes.[1]
-
Materials:
-
RNA extraction kit (e.g., RNeasy, Qiagen).
-
cDNA synthesis kit (e.g., iScript, Bio-Rad).
-
SYBR Green PCR master mix.
-
Gene-specific primers (e.g., for ETV4, PPARγ, aP2, and a housekeeping gene like 36B4 or GAPDH).
-
-
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA.
-
PCR Amplification: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Western Blotting for Protein Analysis
This technique is used to detect and quantify the protein levels of key adipogenic factors.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PPARγ, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Conclusion
This compound serves as a valuable chemical tool for investigating the molecular underpinnings of adipogenesis. Its unique mechanism of action, which involves the induction of ETV4 upstream of the master regulator PPARγ, distinguishes it from classical PPARγ agonists and other adipogenic agents.[1] The data clearly demonstrate its efficacy in promoting adipocyte differentiation across different cell models. The detailed protocols provided herein offer a robust framework for researchers to further explore the phenamil-induced adipogenic pathway and to identify novel regulatory nodes in fat cell development. This knowledge is critical for advancing our understanding of metabolic health and for the potential development of new therapeutic strategies targeting adipose tissue.
References
- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Running Against the Wnt: How Wnt/β-Catenin Suppresses Adipogenesis [frontiersin.org]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Phenamil enhances the adipogenic differentiation of hen preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Adipogenic Chemicals: Disparate effects in 3T3-L1, OP9 and primary mesenchymal multipotent cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coriell.org [coriell.org]
Phenamil Methanesulfonate and Osteoblastic Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of phenamil methanesulfonate, a small molecule amiloride derivative, and its significant role in promoting osteoblastic differentiation and bone mineralization. It consolidates key findings on its mechanism of action, presents quantitative data from seminal studies, details relevant experimental protocols, and explores its therapeutic potential in bone regeneration.
Core Mechanism of Action: Potentiation of BMP Signaling
Phenamil's primary osteogenic effect stems from its ability to enhance the Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in bone formation.[1][2] It does not act as a direct BMP agonist but rather as a modulator that amplifies the downstream effects of BMPs.[1] The mechanism is centered on the regulation of SMAD proteins, the key transcription factors in BMP signaling.[1][3]
The established pathway is as follows:
-
Induction of Trb3: Phenamil treatment induces the expression of Tribbles homolog 3 (Trb3).[1][2]
-
Degradation of Smurf1: Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMADs for destruction.[1][3]
-
SMAD Stabilization: By reducing Smurf1 levels, phenamil stabilizes the BMP signal transducers (SMAD1/5/8), leading to their accumulation.[1][4]
-
Enhanced Gene Transcription: Increased levels of stabilized SMADs result in greater translocation to the nucleus and enhanced transcription of osteogenic target genes, such as Runx2, Osterix, and Alkaline Phosphatase (ALP).[1][5]
This mechanism explains the observed synergistic or additive effects when phenamil is co-administered with BMPs like BMP-2, BMP-7, and BMP-9.[1][6][7] Phenamil essentially lowers the threshold for BMP-induced signaling, making cells more responsive to osteogenic cues.
Quantitative Data on Osteogenic Effects
Phenamil, alone and in combination with BMPs, has been shown to quantitatively increase the expression of key osteogenic markers and enhance mineralization in various cell types.
Table 1: Effect of Phenamil on Osteogenic Gene Expression
| Gene Marker | Cell Type | Treatment | Fold Increase vs. Control | Citation |
| ALP | M2-10B4 MSCs | 10 µM Phenamil | ~4.0x | [1] |
| Runx2 | M2-10B4 MSCs | 10 µM Phenamil | ~2.5x | [1] |
| Osterix | M2-10B4 MSCs | 10 µM Phenamil | ~3.0x | [1] |
| Osteocalcin (OCN) | M2-10B4 MSCs | 10 µM Phenamil | ~3.5x | [1] |
| Runx2 | Adipose-Derived Stem Cells (ASCs) | 20 µM Phenamil + Noggin shRNA | 3.8x | [8] |
| Osterix | Adipose-Derived Stem Cells (ASCs) | 20 µM Phenamil + Noggin shRNA | 33.8x | [8] |
| Id1 (BMP Target) | M2-10B4 MSCs | 10 µM Phenamil + BMP2 | Additive Effect | [1] |
Table 2: Effect of Phenamil on Biochemical Markers of Osteogenesis
| Assay | Cell Type / Model | Treatment | Outcome | Citation |
| ALP Activity | M2-10B4 MSCs | 10 µM Phenamil + BMP7 | Synergistic Stimulation | [1] |
| 45Ca Incorporation | M2-10B4 MSCs | 10 µM Phenamil + BMP7 | Synergistic Stimulation | [1] |
| Calcium Content | Human Amniotic Epithelial Cells (hAECs) | BMP-9 + Phenamil | 1.1 ± 0.2 mg/dl (vs. 0.7 ± 0.1 mg/dl in control) | [6] |
| ALP Activity | hAECs | BMP-9 + Phenamil | Significantly higher than BMP-9 alone | [6] |
| Bone Regeneration | Mouse Calvarial Defect | Phenamil + BMP-2 Scaffold | Significantly promoted regeneration vs. either alone | [7] |
Experimental Protocols
The following are synthesized methodologies for key experiments used to evaluate the osteogenic potential of phenamil.
3.1. Cell Culture and Osteogenic Differentiation
-
Cell Lines: Mouse mesenchymal stem cells (M2-10B4, C3H 10T1/2), adipose-derived stem cells (ASCs), or pre-osteoblastic cells (MC3T3-E1) are commonly used.[1][8][9]
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/ml penicillin, 100 U/ml streptomycin).[1]
-
Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic agents: 50 µg/ml ascorbic acid and 3-10 mM β-glycerophosphate.[1][6]
-
Treatment: Phenamil is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic medium, typically at a final concentration of 5-20 µM.[1][8] For combination studies, BMPs (e.g., BMP-2, BMP-7) are added at concentrations around 100 ng/ml.[1]
-
Duration: Cultures are maintained for periods ranging from 3 days (for early gene expression) to 21-28 days (for mineralization assays).[1][9]
3.2. Alkaline Phosphatase (ALP) Activity and Staining
ALP is an early marker of osteoblast differentiation.[10]
-
Staining: After 3-7 days of treatment, cells are fixed (e.g., with 4% paraformaldehyde), washed with PBS, and incubated with a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). The development of a purple/blue color indicates ALP activity.[11]
-
Quantitative Assay: Cell lysates are prepared after 3-4 days of treatment. ALP activity is measured colorimetrically using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and activity is typically normalized to total protein content.[1]
3.3. Mineralization Assays
These assays detect the formation of a mineralized extracellular matrix, a hallmark of mature osteoblasts.
-
Von Kossa Staining: After 21-28 days, cells are fixed and incubated with a silver nitrate solution under UV light. The silver replaces calcium in phosphate deposits, appearing as black/brown nodules.[1]
-
45Ca Incorporation Assay: During the final 24-48 hours of a 14-21 day culture, radioactive 45Ca is added to the medium. After incubation, the cells are washed extensively, and the incorporated radioactivity in the extracellular matrix is measured using a scintillation counter.[1]
3.4. Gene Expression Analysis (Real-Time Quantitative PCR)
-
RNA Extraction: Total RNA is extracted from cells at desired time points (e.g., 3 or 6 days) using a commercial kit (e.g., RNeasy, Stratagene).[1]
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR: Real-time PCR is performed using a system like the 7900HT Fast (Applied Biosystems) with SYBR Green dye.[1] Gene expression is quantified relative to a housekeeping gene (e.g., 36B4). Key target genes include ALP, Runx2, Osterix, Osteocalcin (OCN), and Id1.[1]
3.5. Western Blot for Protein Analysis
This technique is used to quantify protein levels of key signaling molecules.
-
Lysate Preparation: Cells are treated (e.g., for 3 days with phenamil) and then lysed to extract total protein.[1]
-
Electrophoresis & Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Trb3, Smurf1, SMAD1/5/8) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][3]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Therapeutic Implications and Future Directions
The ability of phenamil to enhance bone formation presents a promising therapeutic strategy for bone repair and regeneration.[2][12]
-
Adjunct Therapy: Phenamil's greatest potential may lie in its use as an adjunct to existing therapies, particularly with BMPs. By amplifying the effect of BMP-2 or BMP-9, it could allow for significantly lower doses of these expensive and potent growth factors, potentially reducing costs and mitigating side effects like inflammation and ectopic bone formation.[4][7]
-
Small Molecule Advantage: As a small molecule, phenamil offers advantages over protein-based therapeutics, including lower manufacturing costs, greater stability, and the ability to be incorporated into various delivery scaffolds for sustained local release.[4][9][13]
-
Addressing Challenges: While highly effective at promoting osteogenesis, some in vitro studies have noted that phenamil can also induce adipogenesis, a potential concern.[13] Future research is focused on mitigating this effect. One promising approach is the use of biomimetic, mineralized scaffolds that provide a microenvironment that preferentially directs phenamil-induced differentiation toward the osteoblastic lineage while suppressing the adipogenic pathway.[11][13]
Conclusion
This compound is a potent small-molecule inducer of osteoblastic differentiation. Its well-defined mechanism of action, centered on the potentiation of the BMP/SMAD signaling pathway via Trb3 induction and Smurf1 inhibition, makes it a valuable tool for bone regeneration research. Quantitative studies consistently demonstrate its ability to increase osteogenic gene expression and matrix mineralization, particularly in synergy with BMPs. With continued research into optimized delivery systems and scaffold technologies to refine its lineage-specific effects, phenamil stands as a promising candidate for developing more efficient and cost-effective strategies for treating bone defects and diseases.
References
- 1. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Short-term administration of small molecule phenamil induced a protracted osteogenic effect on osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mineralized Nanofibrous Scaffold Promotes Phenamil-induced Osteoblastic Differentiation while Mitigating Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARK_OSTEOBLAST_DIFFERENTIATION_BY_PHENYLAMIL_DN [gsea-msigdb.org]
- 13. Mineralized nanofibrous scaffold promotes phenamil-induced osteoblastic differentiation while mitigating adipogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Biochemical and Physical Properties of Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamil methanesulfonate, a potent analog of the diuretic amiloride, is a multifaceted small molecule with significant inhibitory effects on ion channels and profound influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used to characterize it. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cellular biology.
Physical and Chemical Properties
This compound is a yellow, crystalline solid. While a specific melting point and pKa have not been reported in publicly available literature, extensive data exists regarding its other physical and chemical characteristics.
| Property | Value | Source(s) |
| Chemical Name | 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate | [1] |
| Molecular Formula | C₁₂H₁₂ClN₇O・CH₃SO₃H | [1] |
| Molecular Weight | 401.83 g/mol | [2] |
| CAS Number | 1161-94-0 | [2] |
| Appearance | Yellow solid | [2] |
| Solubility | - DMSO: ≥5 mg/mL (with warming)- 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 2.5 mg/mL- DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL- H₂O: Insoluble- 0.1 M HCl: Insoluble | [2] |
| Storage Temperature | 2-8°C | [2] |
| SMILES String | CS(O)(=O)=O.Nc1nc(N)c(nc1Cl)C(=O)NC(=N)Nc2ccccc2 | [2] |
| InChI Key | MHPIZTURFVSLTJ-UHFFFAOYSA-N | [2] |
Biochemical Properties and Mechanism of Action
This compound exhibits a range of biological activities, primarily centered around its potent inhibition of specific ion channels and its ability to modulate critical signaling pathways involved in cellular differentiation and tissue remodeling.
Ion Channel Inhibition
Phenamil is a well-characterized inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[3][4]
Phenamil is a more potent and less reversible blocker of ENaC than its parent compound, amiloride.[3] This inhibition of sodium influx across epithelial membranes is a key mechanism in its potential therapeutic applications, particularly in cystic fibrosis, where ENaC hyperactivity contributes to airway surface liquid depletion.[5]
| Target | IC₅₀ | Cell/System | Source(s) |
| ENaC | 400 nM | Not specified | [3][4] |
| Basal Short-Circuit Current (Human Bronchial Epithelia) | 75 nM | Human Bronchial Epithelial Cells | |
| Basal Short-Circuit Current (Ovine Bronchial Epithelia) | 116 nM | Ovine Bronchial Epithelial Cells |
Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel.[3] This inhibition has been demonstrated to affect calcium transport.[3]
| Target | IC₅₀ | Cell/System | Source(s) |
| TRPP3-mediated Ca²⁺ transport | 140 nM | Ca²⁺ uptake assay | [3] |
| TRPP3-mediated Ca²⁺-activated currents | 0.14 µM (140 nM) | Xenopus laevis oocytes | [6] |
Modulation of Signaling Pathways
Beyond ion channel blockade, this compound has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway and is implicated in the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7]
Phenamil promotes bone repair and osteogenesis by strongly activating the BMP signaling pathway.[7] Mechanistic studies have revealed that phenamil induces the expression of Tribbles homolog 3 (Trb3). Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an antagonist of BMP signaling. The reduction in Smurf1 levels leads to the stabilization of SMAD1/5/8, which can then translocate to the nucleus and activate the transcription of BMP target genes.[7][8]
References
- 1. scbt.com [scbt.com]
- 2. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 3. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 5. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of TRPP3 by calmodulin through Ca2+/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Phenamil Methanesulfonate: Solubility, Preparation, and Mechanism of Action
Application Note and Protocols for Researchers
Phenamil methanesulfonate, a derivative of the diuretic amiloride, is a potent inhibitor of the epithelial sodium channel (ENaC) and a modulator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Its utility in research spans from studies on cystic fibrosis and pulmonary hypertension to investigations into bone regeneration.[1][4][5] This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for its preparation, and an overview of its mechanism of action.
Solubility Data
The solubility of this compound varies significantly across different solvents. It is generally more soluble in organic solvents like DMSO and is sparingly soluble in aqueous buffers.[6] The following table summarizes the available quantitative solubility data for easy reference.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[6], ≥5 mg/mL (with warming), >20 mg/mL[7] | Warming can increase the solubility in DMSO. |
| Dimethylformamide (DMF) | ~0.1 mg/mL[6] | Should be purged with an inert gas.[6] |
| Water | Insoluble | |
| 0.1 M HCl | Insoluble | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[6] | Prepared by first dissolving in DMSO, then diluting with PBS.[6] It is recommended not to store the aqueous solution for more than one day.[6] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL[8] | |
| Formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL[1] | A clear solution can be achieved with this specific formulation protocol. |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media.
-
Materials:
-
This compound salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming device (e.g., water bath or heat block), if necessary
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If the compound does not fully dissolve, gentle warming (e.g., to 37°C) can be applied to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[1]
-
DMSO Stock Preparation Workflow
2. Preparation of Aqueous Working Solutions from DMSO Stock
For most cell-based assays, a working solution in an aqueous buffer is required. Due to the low aqueous solubility of this compound, a dilution from a DMSO stock is the recommended method.[6]
-
Materials:
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile tubes
-
-
Procedure:
-
Thaw the DMSO stock solution of this compound.
-
For a 1:1 DMSO:PBS solution, dilute the DMSO stock with an equal volume of PBS (pH 7.2).[6] For example, to prepare 1 mL of a 0.5 mg/mL solution, add 500 µL of a 1 mg/mL DMSO stock to 500 µL of PBS.
-
Vortex immediately and thoroughly to ensure proper mixing and prevent precipitation.
-
Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[6]
-
3. Formulation for In Vivo Studies
For animal studies, a specific formulation may be required to achieve higher concentrations and maintain solubility.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a 2.5 mg/mL final concentration): [1]
-
To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution until it is clear. This protocol should yield a clear solution of at least 2.5 mg/mL.[1]
-
Mechanism of Action: BMP Signaling Pathway Activation
Phenamil has been identified as a small molecule that can activate the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for osteoblast differentiation and bone formation.[9][10] The mechanism involves the induction of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smurf1, an E3 ubiquitin ligase that targets SMAD proteins for degradation. By inhibiting Smurf1, phenamil treatment results in the stabilization of BMP signaling transducers SMAD1, SMAD5, and SMAD8.[9][11] This enhancement of BMP signaling promotes the expression of osteogenic genes and subsequent mineralization.[2][9]
Phenamil's Role in BMP Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 4. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARγ inducer, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 8. 1161-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenamil Methanesulfonate Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of phenamil methanesulfonate stock solutions, a critical step for ensuring reproducibility and accuracy in research and drug development applications. This compound is a potent epithelial sodium channel (ENaC) blocker and is also an inhibitor of the transient receptor potential polycystin-L (TRPP3) channel.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data related to the solubility and recommended storage of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥5 mg/mL[1][2] | Warming may be required.[1][2] |
| DMSO | Approximately 1 mg/mL[3] | Purge with an inert gas.[3] |
| Dimethyl formamide (DMF) | Approximately 0.1 mg/mL[3] | Purge with an inert gas.[3] |
| 1:1 DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL[3] | Prepare by first dissolving in DMSO.[3] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL[1][2] | |
| Water | Insoluble[1][2] | |
| 0.1 M HCl | Insoluble[1][2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Crystalline Solid | -20°C[3] | ≥4 years[3] | |
| Crystalline Solid | 2-8°C | Not specified | Keep tightly closed and dry. |
| Stock Solution in Solvent | -80°C | 6 months[4] | Stored under nitrogen.[4] |
| Stock Solution in Solvent | -20°C | 1 month[4] | Stored under nitrogen.[4] |
| Aqueous Solution | Not Recommended | Not more than one day[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 401.8 g/mol ), weigh out 4.018 mg.
-
Dissolution:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[1][2]
-
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[3]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C as per the recommendations in Table 2.
Caption: Workflow for the preparation and storage of this compound stock solution.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the preparation of a working solution from a DMSO stock solution. This compound is sparingly soluble in aqueous buffers.[3]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes or appropriate vessels
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw the frozen DMSO stock solution at room temperature.
-
Dilution:
-
For maximum solubility, first, dissolve the this compound in DMSO and then dilute with the aqueous buffer of choice.[3]
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Note: The final concentration of DMSO in the working solution should be kept as low as possible and a vehicle control should be used in experiments.
-
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]
Signaling Pathways and Experimental Workflows
The proper preparation of this compound solutions is the initial step in various experimental workflows. For instance, in studies investigating its effect on the epithelial sodium channel (ENaC), a typical workflow would involve cell culture, treatment with the prepared this compound working solution, and subsequent functional assays.
Caption: A generalized experimental workflow for studying ENaC inhibition.
Disclaimer: These protocols are intended for research use only by qualified personnel. Always consult the specific product data sheet from your supplier for the most accurate and up-to-date information. Appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols for In Vitro ENaC Blockade Using Phenamil Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate is a potent and specific inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium reabsorption in various epithelial tissues.[1][2] As a more potent and less reversible analog of amiloride, phenamil serves as a valuable tool for in vitro research into ENaC function and its role in various physiological and pathophysiological processes, including cystic fibrosis, hypertension, and renal disorders.[3][4][5] These application notes provide detailed protocols and quantitative data for the effective use of this compound in in vitro ENaC blocking experiments.
Data Presentation
Quantitative Data Summary
The inhibitory potency of this compound on ENaC is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system, cell type, and specific conditions.
| Parameter | Value | Cell Type/System | Experimental Condition | Reference |
| IC50 | 400 nM | Not specified | General ENaC blocking activity | [3][4][5] |
| IC50 | 75 nM | Human bronchial epithelial cells | Basal short-circuit current | [3] |
| IC50 | 116 nM | Ovine bronchial epithelial cells | Basal short-circuit current | [3] |
| IC50 | 200 nM | Mutant Tg737° rpk CD PC monolayers | Not specified | [6] |
| IC50 | 140 nM | Oocytes expressing TRPP3 | TRPP3-mediated Ca2+ transport | [3][4] |
Note: Phenamil also exhibits inhibitory activity against other channels, such as the transient receptor potential polycystin-3 (TRPP3) channel, which should be considered in experimental design and data interpretation.[3][4]
Experimental Protocols
In Vitro ENaC Blockade in Polarized Epithelial Cells using Ussing Chamber Electrophysiology
This protocol describes the measurement of ENaC activity via short-circuit current (Isc) in polarized epithelial cells (e.g., human bronchial or renal collecting duct cells) and its inhibition by this compound.
Materials:
-
This compound salt (CAS 1161-94-0)
-
Polarized epithelial cells cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Serological pipettes
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance (TER) is formed.
-
Preparation of Phenamil Stock Solution:
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber with pre-warmed Ringer's solution at 37°C and bubble with 95% O2/5% CO2.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
-
Measurement of Basal Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.
-
Allow the baseline Isc to stabilize. This current is largely attributable to active ion transport, with a significant portion mediated by ENaC in many epithelial cell types.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound from the stock solution in pre-warmed Ringer's solution to achieve the desired final concentrations.
-
Add the phenamil solution to the apical side of the monolayer. Start with the lowest concentration and proceed to higher concentrations in a cumulative manner.
-
Record the change in Isc after each addition until a new steady-state is reached. The decrease in Isc represents the inhibition of ENaC-mediated sodium transport.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the amiloride-sensitive Isc for each phenamil concentration. The amiloride-sensitive current is determined by adding a saturating concentration of amiloride (e.g., 10 µM) at the end of the experiment to block all ENaC activity.
-
Plot the percentage of inhibition against the logarithm of the phenamil concentration to generate a dose-response curve.
-
Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro ENaC blockade using this compound.
Signaling Pathway of ENaC and Inhibition by Phenamil
Caption: Simplified signaling pathway of ENaC regulation and its inhibition by phenamil.
Concluding Remarks
This compound is a powerful pharmacological tool for the in vitro investigation of ENaC. Its high potency and specificity make it suitable for a range of applications, from basic physiological studies to high-throughput screening in drug discovery. Careful consideration of its solubility and potential off-target effects is crucial for robust and reproducible experimental outcomes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of ENaC-mediated ion transport.
References
- 1. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 2. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|1161-94-0|COA [dcchemicals.com]
- 5. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Phenamil Methanesulfonate in 3T3 Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate, an analog of the diuretic amiloride, has been identified as a potent small molecule that modulates the differentiation of 3T3 preadipocyte cell lines, such as 3T3-L1 and 3T3-F442A.[1] This compound serves as a valuable tool for studying the molecular mechanisms of adipogenesis and for screening potential therapeutic agents targeting metabolic diseases. Phenamil promotes adipocyte differentiation by inducing the expression of the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Its mechanism of action involves the upstream induction of the transcription factor ETS variant 4 (ETV4), which subsequently enhances PPARγ expression and initiates the cascade of adipogenic gene expression.[1] These application notes provide detailed protocols and supporting data for utilizing this compound in 3T3 cell differentiation assays.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on adipogenic gene expression in 3T3-F442A preadipocytes.
| Gene | Treatment | Fold Change in Expression (relative to control) | Cell Line | Duration of Treatment |
| PPARγ | 10 µM Phenamil | ~3.5 | 3T3-F442A | 6 days |
| aP2 | 10 µM Phenamil | ~6 | 3T3-F442A | 6 days |
| Adiponectin | 10 µM Phenamil | ~4.5 | 3T3-F442A | 6 days |
Data is estimated from graphical representations in the cited literature and presented to illustrate the magnitude of the effect.[2]
Signaling Pathway of Phenamil-Induced Adipogenesis
The diagram below illustrates the proposed signaling cascade initiated by this compound in 3T3 preadipocytes, leading to adipogenesis.
Caption: Signaling pathway of phenamil-induced adipogenesis.
Experimental Protocols
Materials
-
3T3-L1 or 3T3-F442A preadipocytes
-
This compound (Sigma-Aldrich, #P203 or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
Formalin
-
Isopropanol
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
Protocol 1: Differentiation of 3T3-L1 Preadipocytes with this compound
This protocol describes the induction of adipogenesis in 3T3-L1 cells in the presence of phenamil.
Experimental Workflow Diagram
Caption: Workflow for 3T3-L1 differentiation with phenamil.
Procedure:
-
Cell Seeding and Growth:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Seed cells in the desired culture plates (e.g., 6-well plates for staining and RNA analysis) and grow to confluence.
-
Maintain the cells in a post-confluent state for 2 days before initiating differentiation.
-
-
Initiation of Differentiation (Day 0):
-
Prepare Differentiation Medium I: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin (DMI cocktail).
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Aspirate the culture medium and replace it with Differentiation Medium I. For the experimental group, add phenamil to a final concentration of 10 µM. For the control group, add an equivalent volume of the vehicle.
-
-
Maturation Phase (Day 2):
-
Prepare Differentiation Medium II: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Aspirate the medium from Day 0 and replace it with Differentiation Medium II, again supplemented with either 10 µM phenamil or vehicle.
-
-
Maintenance Phase (Day 4 onwards):
-
Prepare Maintenance Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
From Day 4 onwards, replace the medium every 2 days with Maintenance Medium containing either 10 µM phenamil or vehicle.
-
Differentiation is typically assessed between Day 8 and Day 12.
-
Protocol 2: Assessment of Adipocyte Differentiation
A. Oil Red O Staining for Lipid Accumulation:
-
Wash the differentiated cells twice with PBS.
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
Aspirate the staining solution and wash the cells with water 3-4 times until the water runs clear.
-
Visualize and photograph the stained lipid droplets using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
On the desired day of harvest, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers specific for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4 (aP2), Adipoq).
-
Normalize the expression of the target genes to a suitable housekeeping gene (e.g., Actb, Gapdh).
-
Calculate the relative fold change in gene expression in phenamil-treated cells compared to vehicle-treated controls.
Conclusion
This compound is a reliable and effective small molecule for inducing adipogenesis in 3T3 cell lines. The protocols outlined above provide a framework for investigating its pro-adipogenic effects and for studying the underlying molecular pathways. The use of phenamil, in conjunction with standard differentiation cocktails, can enhance the differentiation process and provide a robust model for adipocyte biology and drug discovery.
References
Application Notes and Protocols for the Use of Phenamil Methanesulfonate in In Vivo Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate is a potent and specific inhibitor of the epithelial sodium channel (ENaC), demonstrating greater potency and less reversibility than its analog, amiloride. ENaC plays a crucial role in sodium reabsorption in the kidneys and other tissues, making it a key regulator of sodium balance, blood volume, and consequently, blood pressure. Dysregulation of ENaC activity is implicated in the pathophysiology of certain forms of hypertension. These application notes provide a comprehensive overview of the use of this compound in in vivo rodent models of hypertension, including detailed experimental protocols and data presentation. While current in vivo data primarily focuses on pulmonary hypertension, this guide also outlines protocols for investigating its effects in common systemic hypertension models.
Mechanism of Action
Phenamil exerts its antihypertensive effects by blocking ENaC, primarily in the distal nephron of the kidney. This inhibition reduces sodium reabsorption from the filtrate back into the circulation. The decreased sodium retention leads to a mild diuretic effect and a reduction in extracellular fluid volume, which in turn lowers blood pressure. Emerging evidence also suggests a role for ENaC in the vasculature and immune cells, where its inhibition may contribute to vasodilation and reduced inflammation, further impacting blood pressure regulation.
Signaling Pathway of ENaC in Hypertension
Caption: ENaC-mediated sodium reabsorption in the kidney leading to hypertension.
Data Presentation
This compound in Chronic Hypoxia-Induced Pulmonary Artery Hypertension (PAH) in Rats
The following table summarizes the quantitative data from a study investigating the effect of this compound in a rat model of chronic hypoxia-induced pulmonary artery hypertension (PAH)[1].
| Animal Model | Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Key Findings |
| Sprague-Dawley Rats | Control (Normoxia) | Vehicle | Subcutaneous Infusion | 21 days | Baseline physiological parameters |
| Sprague-Dawley Rats | Hypoxia + Vehicle | Vehicle | Subcutaneous Infusion | 21 days | Increased pulmonary artery pressure and vascular remodeling |
| Sprague-Dawley Rats | Hypoxia + Phenamil | 15 | Subcutaneous Infusion | 21 days | Reduced hypoxia-induced PAH and vascular remodeling. Decreased lung mRNA levels of SMA, SM22, Id3, and Trb3. |
| Sprague-Dawley Rats | Hypoxia + Phenamil | 30 | Subcutaneous Infusion | 21 days | Similar effects to the 15 mg/kg dose, with a potential dose-dependent response. |
Experimental Protocols
Rodent Models of Hypertension
A variety of rodent models are available to study hypertension, each with distinct characteristics. The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension. Hypertension develops spontaneously without any specific intervention[2].
-
Dahl Salt-Sensitive (DSS) Rat: A genetic model that develops hypertension when fed a high-salt diet, modeling salt-sensitive hypertension in humans[3][4].
-
L-NAME-Induced Hypertension: A pharmacological model where hypertension is induced by administering Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase. This leads to reduced nitric oxide production and subsequent vasoconstriction[5][6].
Preparation and Administration of this compound
Solubility: this compound is sparingly soluble in water and 0.1 M HCl. It is soluble in DMSO (≥5 mg/mL with warming) and 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (2.5 mg/mL). For in vivo studies, it is crucial to prepare a sterile and biocompatible formulation.
Protocol for Subcutaneous Infusion: This protocol is based on the study of phenamil in a PAH rat model[1].
-
Preparation of Phenamil Solution: Based on the required dose and infusion rate, dissolve this compound in a suitable vehicle (e.g., sterile saline with a solubilizing agent like cyclodextrin, or DMSO followed by dilution). Ensure the final concentration is appropriate for the infusion pump and animal size.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and sterilize the skin on the back, between the scapulae.
-
Pump Implantation: Make a small incision and create a subcutaneous pocket. Implant a pre-filled osmotic minipump connected to a catheter.
-
Catheter Placement: Tunnel the catheter subcutaneously to the desired delivery site.
-
Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of distress.
Blood Pressure Measurement
Accurate blood pressure measurement is critical for assessing the efficacy of antihypertensive agents.
a) Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.
-
Warming: Warm the rat's tail to a temperature of 32-34°C to detect the tail artery pulse. This can be achieved using a warming chamber or a heat lamp.
-
Measurement: Place the tail cuff and a pulse sensor on the rat's tail. Inflate the cuff to occlude blood flow and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Collection: Obtain multiple readings for each animal and average them to get a reliable measurement.
b) Radiotelemetry (Invasive - Gold Standard):
-
Transmitter Implantation: This is a surgical procedure requiring anesthesia. A pressure-sensing catheter is implanted into the abdominal aorta or carotid artery, and the transmitter body is placed in the abdominal cavity or a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least one week before starting blood pressure recordings.
-
Data Acquisition: The implanted transmitter continuously measures and transmits blood pressure and heart rate data to a receiver placed under the animal's cage. This allows for 24/7 monitoring of conscious, freely moving animals.
-
Data Analysis: The collected data can be analyzed to determine mean arterial pressure, systolic and diastolic pressure, and heart rate over various time periods.
Experimental Workflow for a Pre-clinical Study
Caption: A typical experimental workflow for evaluating phenamil in rodent hypertension.
Proposed Study Designs for Systemic Hypertension Models
Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Male or female SHRs, with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Treatment: Begin treatment at an age when hypertension is developing (e.g., 6-8 weeks) and continue for a specified duration (e.g., 4-8 weeks).
-
Dosing: Based on the PAH study, subcutaneous infusion of 15 and 30 mg/kg/day of this compound could be investigated.
-
Endpoints: Weekly blood pressure measurement, final organ weight (heart, kidneys), and histological analysis of cardiovascular and renal tissues.
Dahl Salt-Sensitive (DSS) Rat Model
-
Animals: Male or female DSS rats.
-
Diet: After a baseline period on a low-salt diet (e.g., 0.3% NaCl), induce hypertension by switching to a high-salt diet (e.g., 4-8% NaCl).
-
Treatment: Administer this compound concurrently with the high-salt diet.
-
Dosing: Similar to the SHR model, investigate subcutaneous infusion of 15 and 30 mg/kg/day.
-
Endpoints: Regular blood pressure monitoring, measurement of urinary sodium excretion and protein levels, and assessment of renal and cardiac hypertrophy and fibrosis.
L-NAME-Induced Hypertension Model
-
Animals: Normotensive rats (e.g., Wistar, Sprague-Dawley).
-
Induction: Administer L-NAME in the drinking water (e.g., 40 mg/kg/day) for several weeks to induce hypertension[5][7].
-
Treatment: Co-administer this compound with L-NAME.
-
Dosing: Subcutaneous infusion of 15 and 30 mg/kg/day.
-
Endpoints: Blood pressure measurement, assessment of vascular reactivity in isolated arteries (e.g., aorta, mesenteric arteries), and measurement of markers of oxidative stress and endothelial dysfunction.
Conclusion
This compound is a promising pharmacological tool for investigating the role of ENaC in hypertension. The provided protocols offer a framework for its application in various in vivo rodent models. While its efficacy in a pulmonary hypertension model has been demonstrated, further research is needed to elucidate its effects in systemic hypertension models. The detailed methodologies presented here should facilitate the design and execution of such studies, contributing to a better understanding of ENaC inhibition as a therapeutic strategy for hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Dahl and the genetics of salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Resistance training controls arterial blood pressure in rats with L-NAME- induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenamil Methanesulfonate for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate is a potent analog of the diuretic amiloride, known for its activity as an epithelial sodium channel (ENaC) blocker and as a modulator of the bone morphogenetic protein (BMP) signaling pathway. These properties make it a valuable tool in preclinical research for a variety of applications, including the study of cystic fibrosis, pulmonary hypertension, and bone regeneration. Proper reconstitution and administration of this compound are critical for obtaining reliable and reproducible results in animal studies. These application notes provide detailed protocols and supporting data for the use of this compound in a research setting.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of dosing solutions for animal studies. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥5 mg/mL | Warming may be required to achieve higher concentrations.[1] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL | A suitable vehicle for increasing aqueous solubility.[1] |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended.[1] |
| 0.1 M HCl | Insoluble |
In Vivo Studies with this compound
The table below provides a summary of dosages and administration routes from published animal studies.
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Rat | Pulmonary Hypertension | Subcutaneous infusion | 15 or 30 mg/kg/day | Chan et al., 2011 |
| Rat | Bone Regeneration | Local delivery via scaffold | 10 µM released from scaffold | Lee et al., 2013 |
| Mouse | Osteoblast Differentiation | In vitro | 10 µM | Park et al., 2009[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Infusion in Rats (Based on Pulmonary Hypertension Studies)
This protocol is adapted from methodologies used in studies investigating the effect of phenamil on pulmonary hypertension in rats.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Osmotic minipumps
Procedure:
-
Stock Solution Preparation (in 100% DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently warm the solution if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Based on the desired final concentration for infusion and the infusion rate of the osmotic minipump, calculate the required dilution of the DMSO stock solution.
-
Important: The final concentration of DMSO in the administered solution should be kept to a minimum to avoid toxicity. A final concentration of 10% DMSO or less is generally recommended.
-
Dilute the DMSO stock solution with sterile saline or PBS to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.
-
Vortex the solution gently to ensure it is homogenous.
-
-
Osmotic Minipump Loading:
-
Following the manufacturer's instructions, aseptically fill the osmotic minipumps with the prepared this compound working solution.
-
Prime the pumps as per the manufacturer's protocol before surgical implantation.
-
-
Surgical Implantation:
-
Surgically implant the filled osmotic minipumps subcutaneously in the dorsal region of the rat under appropriate anesthesia and aseptic conditions.
-
Protocol 2: Preparation of this compound for In Vitro Bone Regeneration Studies
This protocol is suitable for cell culture experiments investigating the osteogenic potential of phenamil.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes
Procedure:
-
Stock Solution Preparation (in 100% DMSO):
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (e.g., 10 µM).[4]
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the medium thoroughly by gentle pipetting.
-
-
Cell Treatment:
-
Replace the existing medium in the cell culture plates with the freshly prepared phenamil-containing medium.
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Mandatory Visualizations
Signaling Pathway of Phenamil in Osteoblast Differentiation
Caption: Phenamil enhances BMP signaling by inducing Trb3, which inhibits Smurf1-mediated degradation of SMAD proteins.
Experimental Workflow for In Vivo Subcutaneous Administration
Caption: Workflow for preparing and administering this compound via subcutaneous infusion in animal models.
References
- 1. PPARγ inducer, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the feasibility of utilizing the small molecule phenamil as a novel biofactor for bone regenerative engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenamil Methanesulfonate in Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenamil methanesulfonate in nanoparticle-based drug delivery systems, with a primary focus on its application in bone regeneration. The protocols detailed below are based on current research and provide a framework for the formulation, characterization, and in vitro evaluation of phenamil-loaded nanoparticles.
Introduction
Phenamil, an amiloride analog, is a potent inhibitor of the epithelial sodium channel (ENaC).[1][2] More recently, it has been identified as a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical pathway in osteogenesis.[3][4][5] This dual functionality makes it a promising therapeutic agent. However, its delivery can be optimized to enhance its therapeutic efficacy and target specificity. Nanoparticle-based drug delivery systems offer a promising approach to improve the bioavailability, provide sustained release, and target the delivery of phenamil to specific tissues.[6]
This document outlines the application of this compound-loaded nanoparticles, particularly mesoporous bioglass nanoparticles (MBNs), in promoting osteogenic differentiation for bone repair and regeneration.
Signaling Pathway: Phenamil's Role in BMP Activation
Phenamil enhances the BMP signaling pathway, which is crucial for bone formation. It upregulates the expression of Tribbles homolog 3 (Trb3), which in turn leads to the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). Smurf1 is a negative regulator of the BMP pathway that targets SMAD proteins for degradation. By reducing Smurf1 levels, phenamil treatment leads to the stabilization and increased levels of BMP signal transducers SMAD1/5/8, thereby potentiating the osteogenic effects of BMPs.[3][4][7]
Quantitative Data Summary
The following tables summarize the physicochemical properties and drug release kinetics of phenamil-loaded mesoporous bioglass nanoparticles based on available research.
Table 1: Physicochemical Characterization of Phenamil-Loaded Nanoparticles
| Parameter | Value | Method | Reference |
| Nanoparticle Type | Strontium-doped Mesoporous Bioglass Nanoparticles (Sr-MBN) | Sol-gel processing | [3] |
| Composition | 85% SiO₂, 10% CaO, 5% SrO | Sol-gel processing | [3] |
| Pore Size | ~6 nm | N/A | [3] |
| Phenamil Loading | ~30% (w/w) | N/A | [3] |
Table 2: In Vitro Phenamil Release Profile
| Time Point | Cumulative Release (%) | Release Medium | Reference |
| Up to 7 days | Slow and sustained release | N/A | [3] |
Note: Detailed quantitative data on nanoparticle size, zeta potential, and a more granular release profile are limited in the current literature.
Experimental Protocols
Protocol for Synthesis of Mesoporous Bioglass Nanoparticles (MBNs)
This protocol is adapted from the sol-gel method for synthesizing mesoporous bioactive glass nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Strontium chloride hexahydrate (SrCl₂·6H₂O) (for Sr-doped MBNs)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
Procedure:
-
Surfactant Solution Preparation: Dissolve CTAB in a mixture of deionized water and ethanol with vigorous stirring.
-
Addition of Catalyst: Add ammonium hydroxide to the surfactant solution and continue stirring.
-
Precursor Addition: Add TEOS, calcium nitrate, and strontium chloride (if applicable) to the solution under continuous stirring.
-
Reaction: Allow the reaction to proceed for several hours at room temperature to form the nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation and wash them with deionized water and ethanol to remove residual reactants.
-
Surfactant Removal: Remove the CTAB template by calcination at a high temperature (e.g., 600°C) for several hours.
Protocol for Loading this compound into MBNs
This protocol is based on the passive loading of small molecule drugs into mesoporous nanoparticles.
Materials:
-
Synthesized MBNs
-
This compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Phenamil Solution: Prepare a concentrated solution of this compound in ethanol.
-
Incubation: Disperse the MBNs in the phenamil solution.
-
Stirring: Stir the mixture at room temperature for 24 hours to allow for the diffusion of phenamil into the mesopores of the nanoparticles.
-
Collection and Washing: Collect the phenamil-loaded MBNs by centrifugation.
-
Drying: Dry the phenamil-loaded MBNs under vacuum.
Protocol for Characterization of Phenamil-Loaded MBNs
1. Particle Size and Morphology:
-
Technique: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Procedure: Disperse a small amount of the nanoparticle powder in ethanol, drop-cast onto a TEM grid or SEM stub, and allow to dry before imaging.
2. Surface Area and Pore Size:
-
Technique: Nitrogen adsorption-desorption analysis (BET for surface area, BJH for pore size distribution).
-
Procedure: Outgas the nanoparticle sample under vacuum before analysis.
3. Drug Loading Efficiency:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the phenamil-loaded nanoparticles from the loading solution by centrifugation.
-
Measure the concentration of free phenamil in the supernatant.
-
Calculate the amount of phenamil loaded into the nanoparticles by subtracting the amount of free phenamil from the initial amount.
-
Loading Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100.
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Mass of nanoparticles) x 100.
-
Protocol for In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of phenamil-loaded MBNs in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubate the dispersion at 37°C with constant shaking.
-
At predetermined time intervals, collect aliquots of the release medium.
-
Replace the collected volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of phenamil in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol for In Vitro Osteogenic Differentiation Assay
This protocol outlines the evaluation of phenamil-loaded nanoparticles on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
Materials:
-
Mesenchymal Stem Cells (e.g., from bone marrow or adipose tissue)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic differentiation medium (culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Phenamil-loaded nanoparticles
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed MSCs in multi-well plates and culture until they reach confluence.
-
Induction of Differentiation: Replace the culture medium with osteogenic differentiation medium containing different concentrations of phenamil-loaded nanoparticles. Include control groups (osteogenic medium alone, medium with empty nanoparticles).
-
Culture: Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
ALP Activity Assay: At an early time point (e.g., day 7 or 14), lyse the cells and measure the ALP activity according to the manufacturer's instructions. Normalize the activity to the total protein content.
-
Alizarin Red S Staining: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, an indicator of matrix mineralization.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for developing and testing phenamil-loaded nanoparticles and the logical relationship of their application in bone regeneration.
References
- 1. Mesoporous bioactive glass nanoparticles doped with magnesium: drug delivery and acellular in vitro bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies Using Phenamil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing phenamil in electrophysiology patch clamp experiments, with a primary focus on its interaction with the epithelial sodium channel (ENaC). This document includes detailed protocols, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.
Introduction to Phenamil
Phenamil, an analog of amiloride, is a potent and less reversible blocker of the epithelial sodium channel (ENaC) with an IC50 of 400 nM.[1] ENaC is a crucial ion channel involved in sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[2][3] Dysregulation of ENaC activity is implicated in several diseases, such as Liddle's syndrome and cystic fibrosis, making it a significant target for drug development.[2][3] Phenamil is also a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel, with an IC50 of 140 nM.[1] Furthermore, it has been shown to promote bone repair by activating the BMP signaling pathway.[1][4]
Data Presentation: Quantitative Effects of Phenamil and Amiloride on ENaC
The following tables summarize the known quantitative data for phenamil and its parent compound, amiloride, on ENaC. These values provide a baseline for experimental design and data comparison.
Table 1: Inhibitory Concentrations of Phenamil and Amiloride on Ion Channels
| Compound | Target Ion Channel | IC50 / Ki | Cell Type / Expression System | Reference |
| Phenamil | ENaC | 400 nM (IC50) | Not Specified | [1] |
| Phenamil | TRPP3 | 140 nM (IC50) | Not Specified | [1] |
| Amiloride | rENaC | 20 nM (Ki) at -103 mV | MDCK cells | [1] |
Table 2: Kinetic Parameters of Amiloride Block on ENaC at -60 mV
| Parameter | Value | Experimental Conditions | Reference |
| On-rate (k_on) | 80.8 ± 5.1 µM⁻¹s⁻¹ | Dual-microelectrode voltage-clamp in Xenopus oocytes | [5] |
| Off-rate (k_off) | 15.4 ± 4.2 s⁻¹ | Dual-microelectrode voltage-clamp in Xenopus oocytes | [5] |
| Half-maximal blocker concentration (K_mic) | 0.19 µM | Dual-microelectrode voltage-clamp in Xenopus oocytes | [5] |
Experimental Protocols
This section provides detailed protocols for preparing phenamil solutions and conducting whole-cell patch clamp experiments to study its effects on ENaC.
Protocol 1: Preparation of Phenamil Stock and Working Solutions
Phenamil is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[6] It is sparingly soluble in aqueous buffers.[6]
Materials:
-
Phenamil methanesulfonate (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Extracellular (bath) solution
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
This compound has a formula weight of 401.8 g/mol .[6] To prepare a 10 mM stock solution, dissolve 4.018 mg of phenamil in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][5]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the phenamil stock solution.
-
Prepare working solutions by diluting the stock solution in the extracellular (bath) solution to the desired final concentrations (e.g., ranging from 1 nM to 10 µM to generate a dose-response curve).
-
It is recommended to first dissolve the DMSO stock in the aqueous buffer of choice; for example, a 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml.[6]
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells and ion channels.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration phenamil working solution.
-
Aqueous solutions of phenamil are not stable and should be used within the same day.[5][6]
-
Protocol 2: Whole-Cell Patch Clamp Recording of ENaC Currents
This protocol describes the whole-cell voltage-clamp technique to measure macroscopic ENaC currents in a suitable cell line (e.g., HEK293 or MDCK cells stably expressing αβγ-ENaC).[1][7]
Materials and Equipment:
-
Patch clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550B, pClamp software)[6]
-
Inverted microscope with micromanipulators
-
Vibration isolation table
-
Perfusion system for drug application
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Cells expressing ENaC
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Phenamil working solutions and vehicle control
Solutions:
| Solution Type | Composition (in mM) | pH | Osmolarity | Reference(s) |
| Extracellular (Bath) | 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES | 7.4 | ~310 mOsm | [6] |
| Intracellular (Pipette) | 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP | 7.4 | ~290 mOsm | [6] |
| Alternative Intracellular | 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES | 7.2 | ~270 mOsm | [8] |
Procedure:
-
Cell Preparation: Plate cells expressing ENaC on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[7]
-
Experimental Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.[3][7] Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[3][7]
-
Whole-Cell Configuration: After establishing a stable gigaseal, apply brief, gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[3][7] Compensate for whole-cell capacitance and series resistance.[6]
-
Recording Baseline ENaC Current:
-
Clamp the cell at a holding potential of +40 mV.[6]
-
Apply a voltage ramp protocol from +60 mV to -100 mV over 500 ms to record the baseline current-voltage (I-V) relationship.[6]
-
Alternatively, use a voltage-step protocol, stepping the membrane potential from a holding potential of +37 mV to a range of test potentials (e.g., -140 mV to +80 mV in 20 mV increments for 400 ms each).[1]
-
-
Application of Phenamil:
-
Perfuse the recording chamber with the vehicle control solution and record the current for a stable baseline.
-
Apply different concentrations of phenamil working solutions using the perfusion system. Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Record the ENaC current at each concentration using the same voltage protocol as in the baseline recording.
-
-
Data Analysis:
-
To determine the amiloride/phenamil-sensitive current, at the end of the experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to block all ENaC currents.[1] The difference between the total current and the current in the presence of amiloride represents the ENaC-mediated current.
-
Construct a dose-response curve by plotting the percentage of inhibition of the ENaC current as a function of the phenamil concentration and fit the data with the Hill equation to determine the IC50.
-
Analyze the effect of phenamil on the I-V relationship of ENaC.
-
If studying kinetics, analyze the time course of the block at different phenamil concentrations and voltages to determine on- and off-rates.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in ENaC regulation and the general workflow of a patch clamp experiment.
Caption: Signaling pathway of ENaC regulation.
Caption: Experimental workflow for patch clamp analysis.
Caption: Logical flow of phenamil's action on ENaC.
References
- 1. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patch Clamp Protocol [labome.com]
- 4. Mechanosensitivity of the Epithelial Sodium Channel (ENaC): Controversy or Pseudocontroversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 7. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Phenamil Methanesulfonate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamil methanesulfonate, an analog of the diuretic amiloride, has emerged as a potent small molecule modulator of cellular differentiation pathways, making it a valuable tool in high-throughput screening (HTS) for drug discovery. Primarily recognized as an epithelial sodium channel (ENaC) blocker, its utility in HTS extends to its ability to potently activate the Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in osteogenesis. This document provides detailed application notes and protocols for the use of this compound in HTS assays, with a focus on screening for modulators of osteogenic differentiation.
Mechanism of Action in Osteogenesis
Phenamil promotes osteogenesis by amplifying the BMP signaling cascade. Its mechanism involves the induction of Tribbles homolog 3 (Trb3), a protein that subsequently facilitates the degradation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8) for proteasomal degradation. By reducing Smurf1 levels, phenamil treatment leads to the stabilization and accumulation of SMADs. These stabilized SMADs can then translocate to the nucleus, where they act as transcription factors to upregulate the expression of osteogenic marker genes, such as alkaline phosphatase (ALP), Runx2, and Osterix, ultimately leading to osteoblast differentiation and mineralization.[1][2]
Signaling Pathway Diagram
Caption: Phenamil's mechanism of action in the BMP signaling pathway.
Application in High-Throughput Screening
This compound is an ideal positive control for HTS assays aimed at identifying novel compounds that promote osteogenic differentiation. Its robust and well-characterized pro-osteogenic activity allows for the development of reliable and reproducible screening assays. The most common HTS application for phenamil is in cell-based assays measuring alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.
Quantitative Data
While specific EC50 values and Z'-factors for this compound from large-scale HTS campaigns are not widely published, data from in vitro dose-response studies provide valuable guidance for its use as a positive control.
| Parameter | Value | Cell Line | Assay Type |
| Effective Concentration | 5 - 20 µM | Adipose-Derived Stem Cells | Alkaline Phosphatase Activity |
| Standard Concentration | 10 µM | MC3T3-E1 osteoblast-like cells | Alkaline Phosphatase Activity & Mineralization |
Note: The optimal concentration of this compound for use as a positive control should be determined empirically for each specific cell line and assay condition to ensure a robust and reproducible signal window.
High-Throughput Screening Protocol: Osteogenic Differentiation Assay
This protocol outlines a general procedure for a 384-well plate-based HTS assay to identify small molecule inducers of osteogenic differentiation, using phenamil as a positive control.
Experimental Workflow Diagram
Caption: A typical workflow for an HTS osteogenic differentiation assay.
Materials and Reagents
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Basal growth medium (e.g., alpha-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (basal medium supplemented with ascorbic acid and β-glycerophosphate)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Test compound library
-
Cell lysis buffer
-
Alkaline phosphatase (ALP) substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assay or a chemiluminescent substrate for enhanced sensitivity)
-
384-well clear or white-walled, clear-bottom tissue culture-treated plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of absorbance or luminescence detection
Experimental Protocol
-
Cell Seeding:
-
Culture and expand MSCs or MC3T3-E1 cells in basal growth medium.
-
Trypsinize and resuspend cells to a final concentration that will result in 70-80% confluency at the time of assay readout.
-
Using an automated dispenser or multichannel pipette, seed the cells into 384-well plates.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a compound plate containing your test library, this compound (e.g., at a final concentration of 10 µM), and DMSO.
-
Remove the growth medium from the cell plates and replace it with osteogenic induction medium.
-
Transfer the compounds from the compound plate to the cell plate using a liquid handler.
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Alkaline Phosphatase Activity Measurement:
-
Remove the culture medium from the wells.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Add the ALP substrate to each well.
-
Incubate the plates at room temperature or 37°C for the time recommended by the substrate manufacturer, allowing for color or light development.
-
Measure the absorbance (for colorimetric assays) or luminescence (for chemiluminescent assays) using a microplate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor to assess the quality and robustness of the assay using the signals from the positive (phenamil) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Normalize the data from the test compounds to the controls.
-
Identify "hits" as compounds that produce a signal above a predetermined threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Conclusion
This compound serves as a valuable and reliable positive control in high-throughput screening assays for the discovery of novel osteogenic compounds. Its well-defined mechanism of action through the BMP signaling pathway provides a strong basis for assay development and validation. The provided protocols and application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their HTS campaigns to accelerate the identification of new therapeutics for bone regeneration and related disorders.
References
Troubleshooting & Optimization
Technical Support Center: Phenamil Methanesulfonate Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of phenamil methanesulfonate solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound solid and its stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid, crystalline form, storage at -20°C is recommended, which should ensure stability for at least four years.[1] Stock solutions, typically prepared in organic solvents like DMSO, have different storage requirements. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] When storing solutions, especially at -20°C, it is advisable to do so under an inert nitrogen atmosphere.[2]
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] The solubility in DMSO is approximately 1 mg/mL, and in dimethylformamide, it is about 0.1 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] The solid compound is insoluble in water and 0.1 M HCl.[3][4]
Q3: How stable are aqueous solutions of this compound?
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively detailed in publicly available literature. However, like many organic molecules, it is susceptible to degradation through hydrolysis, oxidation, and photolysis. The methanesulfonate salt form is generally stable.[5] To minimize degradation, it is crucial to follow the recommended storage conditions, protect solutions from light, and avoid exposure to strong oxidizing agents.[6] Forced degradation studies, which involve exposing the compound to harsh conditions like strong acids, bases, oxidizing agents, and intense light, would be necessary to fully characterize its degradation profile.[7][8]
Q5: What should I do if I observe precipitation in my this compound solution?
A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or solvent evaporation. If you observe precipitation in a stock solution stored at low temperatures, gently warm the vial to see if the precipitate redissolves. Ensure the solution is clear before use. If precipitation occurs after diluting a DMSO stock solution into an aqueous buffer, it is likely due to the compound's low aqueous solubility. In such cases, you may need to decrease the final concentration, increase the percentage of the organic co-solvent (if your experimental system permits), or prepare a fresh dilution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Degraded compound: Improper storage of solid or solution. 2. Precipitation: Compound not fully dissolved in the experimental medium. 3. Incorrect concentration: Errors in dilution calculations. | 1. Use a fresh vial of the compound or prepare a new stock solution from the solid. Ensure adherence to recommended storage temperatures and durations.[1][2][5] 2. Visually inspect the final solution for any precipitate. If present, consider the solubility limits and adjust the concentration or solvent composition. 3. Double-check all calculations for preparing working solutions from the stock. |
| Precipitate forms in cell culture media | 1. Low aqueous solubility: The final concentration in the media exceeds the solubility of this compound. 2. Interaction with media components: Potential for interaction with proteins or other components in the serum or media. | 1. Reduce the final concentration of this compound. 2. Prepare the final dilution immediately before adding to the cells. 3. If possible, reduce the serum percentage in the media during treatment, though this may affect cell health. |
| Variability between experiments | 1. Inconsistent solution preparation: Differences in solvent, temperature, or dissolution time. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution leading to degradation. 3. Light exposure: Degradation due to exposure to ambient or laboratory light. | 1. Standardize the solution preparation protocol. Ensure the compound is fully dissolved before each use. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] 3. Protect stock and working solutions from light by using amber vials or wrapping containers in foil. |
Data Summary
Table 1: Stability of this compound
| Form | Storage Temperature | Storage Duration | Notes |
| Solid (Crystalline) | -20°C | ≥ 4 years[1] | Store in a dry, tightly sealed container.[5] |
| Stock Solution (in organic solvent) | -80°C | 6 months[2] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[2] | Store under a nitrogen atmosphere is recommended.[2] | |
| Aqueous Solution | Room Temperature or 4°C | ≤ 1 day[1] | Prepare fresh for each experiment. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~1 mg/mL | [1] |
| Dimethylformamide | ~0.1 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [3][4] |
| 0.1 M HCl | Insoluble | [3][4] |
Experimental Protocols & Workflows
General Protocol for Preparing a Stock Solution
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of solid this compound in a suitable container.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or gently warm the solution until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (e.g., amber) vials. Store immediately at the recommended temperature (-20°C for short-term or -80°C for long-term).[2]
Caption: Experimental workflow for this compound solution preparation and use.
Signaling Pathways
This compound is known to modulate at least two key signaling pathways: the Bone Morphogenetic Protein (BMP) pathway and the Epithelial Sodium Channel (ENaC) pathway.
BMP Signaling Pathway Activation
Phenamil potentiates BMP signaling by downregulating Smurf1, an E3 ubiquitin ligase that targets SMAD proteins for degradation. This leads to increased levels of phosphorylated SMADs (pSMAD1/5/8), which can then translocate to the nucleus and activate the transcription of target genes involved in processes like osteoblast differentiation.[2]
Caption: Phenamil's potentiation of the BMP signaling pathway.
ENaC Signaling Pathway Inhibition
Phenamil is a potent and less reversible blocker of the Epithelial Sodium Channel (ENaC) compared to its analog, amiloride.[9] ENaC is a key channel responsible for sodium reabsorption in epithelial tissues. By blocking this channel, phenamil inhibits the influx of sodium ions, which has therapeutic implications for conditions like cystic fibrosis.[5]
Caption: Inhibition of the ENaC by phenamil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 6. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
potential off-target effects of phenamil methanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of phenamil methanesulfonate. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and less reversible inhibitor of the epithelial sodium channel (ENaC). It is an analog of amiloride but demonstrates greater potency.[1][2][3]
Q2: What are the major known off-target effects of phenamil?
A2: Phenamil has several well-documented off-target activities that can influence experimental outcomes. These include:
-
Inhibition of TRPP3: Phenamil is a competitive inhibitor of the transient receptor potential polycystin 3 (TRPP3) channel, a Ca2+-activated cation channel.[1][2][3]
-
Activation of BMP Signaling: It strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for osteoblast differentiation and bone formation.[1][4][5][6][7][8][9][10]
-
Modulation of Adipogenesis: Phenamil promotes the differentiation of preadipocytes into adipocytes by inducing the expression of the key transcription factor, peroxisome proliferator-activated receptor γ (PPARγ).[1][4][5][6]
-
Inhibition of Friend Murine Erythroleukemic (MEL) Cell Differentiation: It has been shown to inhibit the commitment of MEL cells to differentiate.[11]
Q3: There appear to be conflicting reports on phenamil's effect on PPARγ. Does it increase or decrease its expression?
A3: The majority of recent evidence indicates that phenamil induces the expression of PPARγ and its target genes, thereby promoting adipocyte differentiation.[1][4][5][6] The mechanism is reported to be mediated, at least in part, by the induction of ETS variant 4 (ETV4), a transcription factor that acts upstream of PPARγ.[1] Earlier or context-specific studies may have suggested otherwise, but the current consensus points towards agonistic activity on the adipogenesis pathway.
Q4: Has a comprehensive kinase profile or broad receptor binding screen for phenamil been published?
A4: As of late 2025, a comprehensive, publicly available kinase activity profile or a broad panel receptor binding screen for this compound has not been identified in the scientific literature. Researchers observing unexpected effects that cannot be attributed to its known on- or off-targets should consider performing broader screening assays to identify novel interactions.
Q5: How does phenamil activate the BMP signaling pathway?
A5: Phenamil activates BMP signaling indirectly. It induces the expression of Tribbles homolog 3 (Trb3).[5][6][11] Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[5][11] The reduction in Smurf1 levels leads to the stabilization of SMAD transcription factors (SMAD1/5/8), which are the critical downstream effectors of the BMP pathway.[5][11]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues that may arise from the known off-target effects of phenamil.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action / Investigation |
| Unexpected changes in intracellular calcium levels unrelated to ENaC inhibition. | Inhibition of TRPP3 channels.[1][2][3] | Perform a calcium imaging or radiolabeled Ca2+ uptake assay to quantify changes in calcium flux. Compare results with known TRPP3 inhibitors or in TRPP3 knockout/knockdown models if available. |
| Unintended osteogenic or chondrogenic differentiation in cell culture. | Activation of the BMP signaling pathway.[4][5] | Assay for key markers of the BMP pathway. Measure the phosphorylation of SMAD1/5/8 via Western blot or In-Cell Western. Quantify the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.[3][12][13] |
| Appearance of lipid droplets or expression of adipocyte markers in non-adipose cell lines. | Induction of PPARγ and adipogenesis.[1][4] | Stain cells with Oil Red O to visualize lipid droplet accumulation. Use qRT-PCR to measure the expression of key adipogenic genes such as PPARG, FABP4, and LPL.[1][4] |
| Variability in cell differentiation or proliferation assays. | Inhibition of MEL cell differentiation or other lineage commitments.[11] | Carefully evaluate the timing of phenamil application in your differentiation protocol. The inhibitory effect on MEL cells was most potent during the initial 12 hours of induced differentiation.[11] |
| Data inconsistent with other ENaC inhibitors like amiloride. | Higher potency and distinct off-target profile. | Directly compare the effects of phenamil and amiloride across a range of concentrations. Note that phenamil is significantly more potent at inhibiting TRPP3 than amiloride.[2] Also, consider the existence of a high-affinity phenamil binding site distinct from the Na+ channel.[14] |
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and major off-target activities of this compound.
Table 1: Inhibitory Concentrations (IC50 / K1/2)
| Target | Assay Type | Species/Cell Type | IC50 / K1/2 | Reference(s) |
|---|---|---|---|---|
| ENaC | Short-circuit current | Human bronchial epithelia | 75 nM | [1][3] |
| ENaC | Short-circuit current | Ovine bronchial epithelia | 116 nM | [1][3] |
| ENaC | General | Not Specified | 400 nM | [1][2] |
| TRPP3 | Ca2+ uptake assay | Not Specified | 140 nM | [1][2][3] |
| TRPP3 | Two-microelectrode voltage clamp | Xenopus oocytes | 140 nM | [2] |
| MEL Cell Differentiation | Plasma clot assay | Murine | 2.5 - 5.0 µM |[11] |
Table 2: Effective Concentrations (EC50)
| Effect | Assay Type | Species/Tissue | EC50 | Reference(s) |
|---|---|---|---|---|
| Inhibition of KCl-induced contraction | Aortic ring contraction | Rat (endothelium-denuded) | 6.76 µM | [3] |
| Increase in contractile force | Papillary muscle contraction | Rat (right ventricular) | 16.98 µM |[3] |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments used to characterize the off-target effects of phenamil.
TRPP3 Inhibition Assay (Two-Microelectrode Voltage Clamp)
-
Objective: To measure the direct inhibitory effect of phenamil on TRPP3 channel currents.
-
Methodology:
-
Oocyte Preparation: Harvest and prepare Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding for human TRPP3. Water-injected oocytes serve as a negative control. Incubate for 2-4 days to allow for protein expression.
-
Electrophysiology: Place an oocyte in a recording chamber perfused with a standard NaCl-containing solution. Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Current Measurement: Clamp the membrane potential (e.g., at -50 mV). Elicit TRPP3-mediated currents by perfusing the chamber with a solution containing a Ca2+ activator (e.g., 5 mM Ca2+).
-
Inhibition: After establishing a stable baseline current, perfuse the chamber with solutions containing increasing concentrations of this compound.
-
Data Analysis: Measure the reduction in current amplitude at each phenamil concentration. Plot the percentage of inhibition against the log concentration of phenamil and fit the data to a dose-response curve to determine the IC50 value.[2][15]
-
BMP Signaling Activation Assay (Alkaline Phosphatase Activity)
-
Objective: To determine if phenamil induces osteogenic differentiation, a functional readout of BMP pathway activation.
-
Methodology:
-
Cell Culture: Seed mesenchymal stem cells (e.g., C3H10T1/2 or MC3T3-E1) in a 96-well plate and grow to confluence.[1][16]
-
Treatment: Replace the growth medium with an osteogenic induction medium. Treat cells with varying concentrations of phenamil (e.g., 0-20 µM). Include a positive control (e.g., BMP-2) and a vehicle control.[13]
-
Incubation: Culture the cells for 3-7 days, changing the medium every 2-3 days.
-
ALP Staining/Activity Measurement:
-
For staining: Fix the cells and use a commercial ALP staining kit.
-
For quantification: Lyse the cells and use a colorimetric assay that measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol. Read the absorbance on a plate reader.
-
-
Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Compare the ALP activity in phenamil-treated wells to the vehicle control.[13]
-
Adipogenesis Assay (Oil Red O Staining)
-
Objective: To visually and quantitatively assess the effect of phenamil on adipocyte differentiation.
-
Methodology:
-
Cell Culture: Seed preadipocyte cells (e.g., 3T3-L1) in a multi-well plate and grow to post-confluence.[1][7]
-
Induction: Initiate differentiation using a standard adipogenesis induction cocktail (e.g., containing dexamethasone, IBMX, and insulin). Add varying concentrations of phenamil or a vehicle control to the induction medium.
-
Maturation: After the induction period (typically 2-3 days), switch to a maintenance medium (e.g., containing insulin) with the corresponding concentrations of phenamil for several more days until mature adipocytes with visible lipid droplets form.
-
Staining:
-
Wash cells with PBS and fix with 10% formalin.
-
Wash again and stain with a filtered Oil Red O solution for approximately 15-30 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Analysis:
-
Visualizations
Signaling Pathway Diagrams
Caption: Phenamil's indirect activation of the BMP signaling pathway.
Caption: Proposed mechanism for phenamil-induced adipogenesis via ETV4 and PPARγ.
Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting unexpected results with phenamil.
References
- 1. The small molecule phenamil is a modulator of adipocyte differentiation and PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Phenamil enhances the adipogenic differentiation of hen preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. An epithelial high-affinity amiloride-binding site, different from the Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Based Double-Screening Method to Identify a Reliable Candidate for Osteogenesis-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phenamil Methanesulfonate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of phenamil methanesulfonate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions but shows better solubility in some organic solvents. It is insoluble in water and 0.1 M HCl. The approximate solubility in various solvents is summarized in the table below.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To avoid precipitation, it is recommended to first dissolve the compound in 100% DMSO and then dilute it with your aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] It is also important to note that aqueous solutions of this compound are not stable and should be used within one day.[1]
Q3: Are there any solubility-enhancing agents that are particularly effective for this compound?
A3: Yes, cyclodextrins have been shown to significantly improve the solubility of this compound. Specifically, a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin can increase its solubility to 2.5 mg/mL. This is a substantial improvement over its solubility in standard aqueous buffers.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: While warming can increase the solubility of this compound in DMSO (≥5 mg/mL with warming), caution should be exercised. The thermal stability of the compound should be considered, and it is crucial to ensure that heating does not lead to degradation. Always start with gentle warming and monitor the solution for any signs of degradation. For aqueous solutions, the use of solubility enhancers is generally a more reliable approach.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound in culture medium. | Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution to the final working concentration directly in the cell culture medium, ensuring rapid and thorough mixing. | Minimized precipitation and more consistent compound exposure to cells. |
| Incomplete dissolution of the compound. | Before preparing the stock solution, ensure the this compound powder is completely dry. Use high-quality, anhydrous DMSO for the stock solution. Briefly vortex or sonicate the stock solution to ensure complete dissolution. | A clear, homogenous stock solution leading to more accurate dilutions. |
| Interaction with serum proteins in the medium. | Reduce the serum concentration in your cell culture medium if your experimental design allows. Alternatively, consider using a serum-free medium for the duration of the compound treatment. | Reduced protein binding and increased availability of the free compound to the cells. |
Issue 2: Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | Utilize a co-solvent system. For example, a mixture of DMSO and PBS can be used.[1] The final concentration of DMSO should be optimized to be non-toxic for the animal model. | Increased solubility allowing for the administration of a higher dose in a smaller volume. |
| Compound crashing out of solution upon administration. | Formulate this compound with a solubility enhancer such as 2-hydroxypropyl-β-cyclodextrin. This can form an inclusion complex with the drug, significantly increasing its aqueous solubility and stability. | A stable, clear solution that is suitable for injection and less likely to precipitate at the injection site. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL (≥5 mg/mL with warming) | [1] |
| Dimethylformamide | 0.1 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL | |
| Water | Insoluble | |
| 0.1 M HCl | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
Objective: To prepare a stock solution of this compound for use in aqueous-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a concentration of 1 mg/mL.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
For a final solution with a 1:1 DMSO:PBS ratio, add an equal volume of PBS (pH 7.2) to the DMSO stock solution.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and prevent precipitation.
-
This will result in a final this compound concentration of 0.5 mg/mL.
-
Use the freshly prepared solution within one day.[1]
Protocol 2: Enhancing Aqueous Solubility using 2-Hydroxypropyl-β-Cyclodextrin Inclusion Complexation
Objective: To significantly increase the aqueous solubility of this compound for in vitro or in vivo applications. This protocol is adapted from a method for forming inclusion complexes with cyclodextrins.[2]
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
0.45 µm syringe filter
Procedure:
-
Prepare a 45% (w/v) solution of HP-β-CD in deionized water. To do this, dissolve 45 g of HP-β-CD in deionized water and bring the final volume to 100 mL.
-
Weigh 2.5 mg of this compound for every 1 mL of the 45% HP-β-CD solution.
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously on a stir plate at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved particles.
-
If the solution is clear, it can be sterile-filtered through a 0.45 µm syringe filter. If there are undissolved particles, centrifuge the mixture and filter the supernatant.
-
The resulting clear solution will have a this compound concentration of approximately 2.5 mg/mL.
Signaling Pathway and Experimental Workflow Visualization
Phenamil's Influence on the BMP Signaling Pathway
Phenamil has been shown to potentiate the Bone Morphogenetic Protein (BMP) signaling pathway. It upregulates the expression of Tribbles homolog 3 (Trb3), which in turn inhibits the E3 ubiquitin ligase Smurf1. The inhibition of Smurf1 leads to the stabilization and accumulation of SMAD proteins (SMAD1/5/8), which are key transducers of the BMP signal. These stabilized SMADs can then translocate to the nucleus and regulate the transcription of target genes involved in processes such as osteoblast differentiation.[3][4][5]
Caption: Phenamil's potentiation of the BMP signaling pathway.
Experimental Workflow for Overcoming Poor Solubility
The following diagram outlines a logical workflow for a researcher facing solubility issues with this compound.
Caption: Decision workflow for enhancing this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhanced Cellular Uptake Of Phenamil Through Inclusion Complex With Histidine Functionalized β-Cyclodextrin As Penetrative Osteoinductive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Phenamil Methanesulfonate for ENaC Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of phenamil methanesulfonate for maximal inhibition of the epithelial sodium channel (ENaC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ENaC?
A1: this compound is a potent and less reversible analog of amiloride that acts as a direct blocker of the epithelial sodium channel (ENaC).[1][2] It functions by physically obstructing the channel's pore, thereby preventing the influx of sodium ions into the cell.[3][4] This mechanism is crucial for studying ENaC's role in regulating fluid and electrolyte balance in various tissues.[4][5]
Q2: What is the typical IC50 value for phenamil against ENaC?
A2: The half-maximal inhibitory concentration (IC50) for this compound is generally reported to be around 400 nM for ENaC.[1][2] However, this value can vary depending on the experimental conditions, such as the specific cell type, expression system, and the holding voltage used in electrophysiological recordings.[1][6] For instance, IC50 values of 75 nM and 116 nM have been reported in human and ovine bronchial epithelial cells, respectively.[1]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like DMSO at concentrations of approximately 1 mg/ml to 5 mg/ml (with warming).[7][8] It is sparingly soluble in aqueous buffers.[7] For most cell-based experiments, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be diluted with your aqueous experimental buffer to the final working concentration.[7] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[7]
Q4: How stable are phenamil solutions?
A4: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[7] DMSO stock solutions can be stored at -20°C for shorter periods. However, it is not recommended to store aqueous solutions for more than one day.[7] Always prepare fresh dilutions in your aqueous buffer from the DMSO stock for each experiment to ensure potency.
Q5: Are there any known off-target effects of phenamil?
A5: Yes, phenamil has known off-target effects. It is a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3) channel with an IC50 of 140 nM.[1][2] It can also induce positive inotropy in cardiac muscle, which is not mediated by ENaC, but rather by inhibition of the inwardly rectifying potassium current.[9] At higher concentrations (e.g., 0-20 μM), it has been shown to regulate adipogenesis and osteoblastic differentiation.[1] Researchers should include appropriate controls to account for these potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Reported IC50 | Cell/System Type | Reference |
| ENaC | 400 nM | General | [1][2] |
| ENaC | 75 nM | Human Bronchial Epithelia | [1] |
| ENaC | 116 nM | Ovine Bronchial Epithelia | [1] |
| TRPP3 | 140 nM | Ca2+ Uptake Assay | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ~1 mg/ml to ≥5 mg/ml | Warming may be required | [7][8] |
| Dimethyl formamide | ~0.1 mg/ml | - | [7] |
| Aqueous Buffers | Sparingly soluble | - | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml | Dilute from DMSO stock | [7] |
| Water | Insoluble | - | [8] |
| 0.1 M HCl | Insoluble | - | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of Phenamil using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNAs for the α, β, and γ subunits of ENaC. Incubate the oocytes for 24-72 hours to allow for channel expression.
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions (e.g., 1 nM to 100 µM) in your recording buffer (e.g., ND96). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1% to avoid solvent effects.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding voltage of -60 mV.
-
Perfuse the oocyte with the recording buffer until a stable baseline current is achieved.
-
Sequentially perfuse the oocyte with increasing concentrations of phenamil, allowing the current to reach a steady-state at each concentration.
-
After the highest concentration, wash out the drug with the recording buffer to check for reversibility.
-
-
Data Analysis:
-
Measure the steady-state current at each phenamil concentration.
-
Normalize the current at each concentration to the baseline current recorded in the absence of the inhibitor.
-
Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: Assessing ENaC Inhibition in Polarized Epithelial Cells using Short-Circuit Current (Isc) Measurements
-
Cell Culture: Culture epithelial cells (e.g., human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts) until they form polarized, high-resistance monolayers.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill both the apical and basolateral chambers with appropriate physiological saline solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport. Allow the baseline Isc to stabilize.
-
Phenamil Application:
-
Prepare phenamil dilutions in the apical saline solution from a DMSO stock.
-
Add phenamil cumulatively to the apical chamber, starting from a low concentration and increasing to a high concentration (e.g., 1 nM to 10 µM).
-
Record the change in Isc after each addition until a new steady state is reached.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the baseline Isc at each phenamil concentration.
-
Plot the percent inhibition against the phenamil concentration and fit the data to a dose-response curve to calculate the IC50.
-
Visual Guides and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 3. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PPARγ inducer, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Mechanism of cardiac inotropy by phenamil, and epithelial sodium channel blocker [pubmed.ncbi.nlm.nih.gov]
preventing phenamil methanesulfonate precipitation in cell culture media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenamil methanesulfonate in cell culture. Our goal is to help you prevent precipitation and ensure the successful delivery of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture media. What is the most likely cause?
Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility.[1] The most frequent causes are:
-
Improper initial dissolving: The compound must be fully dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) before being diluted in aqueous media.[1]
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Temperature fluctuations: Shifting from a warmer dissolving temperature to the cooler temperature of the media can cause the compound to fall out of solution.[2]
-
pH of the media: The pH of your cell culture media can influence the solubility of the compound.[3][4]
-
High DMSO concentration: While used for initial dissolving, a high final concentration of DMSO in the media can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1%.[5]
Q2: What is the recommended solvent for this compound?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is sparingly soluble in aqueous buffers and insoluble in water.[1]
Q3: Can I store this compound after it has been diluted in cell culture media?
It is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results, prepare fresh dilutions for each experiment.
Q4: What are the known cellular targets of this compound?
This compound is known to be an inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[6][7] It is also recognized as an activator of the bone morphogenetic protein (BMP) signaling pathway.[7]
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Addition to Media
| Possible Cause | Solution |
| Incomplete Dissolution in DMSO | Ensure the this compound is completely dissolved in DMSO before any dilution. Gentle warming and vortexing can aid dissolution. |
| "Salting Out" Effect | The high concentration of salts and other components in the culture media can reduce the solubility of the compound.[3] Try pre-diluting the DMSO stock in a smaller volume of pre-warmed media before adding it to the final culture volume.[8] |
| Temperature Shock | Pre-warm the cell culture media to 37°C before adding the dissolved this compound.[8] |
Issue: Precipitate Forms Over Time in the Incubator
| Possible Cause | Solution |
| Media Evaporation | Ensure proper humidification in your incubator to prevent media evaporation, which can increase the compound's concentration.[9] Use filtered flask caps or seal plates to minimize evaporation. |
| Compound Instability | As recommended, aqueous solutions of this compound are not stable for long periods.[1] For longer-term experiments, consider media changes with freshly prepared compound. |
| Interaction with Media Components | Certain components in serum-free media can interact with and precipitate compounds.[2] If using serum-free media, ensure it is compatible with your compound. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]
Protocol for Adding this compound to Cell Culture Media
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture media
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a separate sterile tube, perform a serial dilution of the stock solution in pre-warmed culture media to reach an intermediate concentration. This gradual dilution helps prevent precipitation.[8]
-
Add the intermediate dilution to your main cell culture vessel to achieve the final desired concentration.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Always include a vehicle control in your experiment (media with the same final concentration of DMSO without the compound).
Quantitative Data
| Solvent | Solubility | Reference |
| DMSO | ≥5 mg/mL (with warming) | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | |
| 0.1 M HCl | Insoluble |
Visualizations
Caption: Experimental workflow for preparing and adding this compound to cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. quora.com [quora.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cell Culture Academy [procellsystem.com]
long-term storage and stability of phenamil methanesulfonate powder
This technical support center provides guidance on the long-term storage, stability, and handling of phenamil methanesulfonate powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] Recommended storage temperatures vary by manufacturer, with common recommendations being 2-8°C or -20°C.[2][3][4][5]
Q2: What is the expected shelf life of this compound powder?
A2: When stored at -20°C, this compound has a shelf life of at least four years.[3] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[6] Aqueous solutions are not recommended for storage for more than one day.[3]
Q3: What are the signs of degradation of this compound powder?
A3: Visual signs of degradation can include a change in color from its typical light yellow to yellow appearance.[7] Any significant change in the physical appearance of the powder should be a cause for concern regarding its stability and purity.
Q4: How should I prepare stock solutions of this compound?
A4: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[3] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the powder in DMSO and then dilute it with the aqueous buffer of choice to improve solubility.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder Discoloration (e.g., darkening) | Exposure to light, moisture, or elevated temperatures. | Discard the powder as it may have degraded. Ensure proper storage conditions are maintained for new batches. |
| Inconsistent experimental results | Degradation of the compound leading to reduced potency. | Prepare fresh stock solutions. If the problem persists, use a fresh vial of the powder. Consider performing a purity analysis. |
| Difficulty dissolving the powder | Use of an inappropriate solvent or insufficient mixing. | Refer to the solubility data. For aqueous solutions, first dissolve in a minimal amount of DMSO before diluting with the aqueous buffer.[3] Gentle warming and sonication may aid dissolution in some solvents. |
| Precipitation in stock solution upon storage | Supersaturation or storage at an inappropriate temperature. | Store stock solutions at the recommended temperatures (-20°C or -80°C).[6] If precipitation occurs, gently warm the solution to redissolve before use. Avoid repeated freeze-thaw cycles. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature (Powder) | 2-8°C or -20°C | [2][3][4][5] |
| Storage Conditions (Powder) | Tightly sealed container, dry, well-ventilated area | [1][2] |
| Shelf Life (Powder at -20°C) | ≥ 4 years | [3] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [6] |
| Storage of Aqueous Solutions | Not recommended for more than one day | [3] |
Experimental Protocols
Note: The following protocols are based on methods developed for the closely related compound, amiloride, and should be validated for this compound.
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and to separate it from potential degradation products.
1. Instrumentation:
- HPLC system with a UV or photodiode array (PDA) detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (e.g., 0.05 M potassium phosphate monobasic), pH adjusted to 4.0 with phosphoric acid.
- This compound reference standard.
3. Chromatographic Conditions (starting point for method development):
- Mobile Phase: A gradient elution of methanol and 0.05 M phosphate buffer (pH 4.0).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 289 nm and 362 nm (based on UV/Vis maxima of this compound).[3]
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
4. Sample Preparation:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
5. Forced Degradation Studies (for method validation):
- Acid Hydrolysis: Incubate the sample with 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate the sample with 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
- Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
6. Analysis:
- Inject the prepared samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method should demonstrate sufficient resolution between the parent peak and any degradation product peaks.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Potential degradation pathway of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Stability Assessment of Extemporaneously Compounded Amiloride Nasal Spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of extemporaneously compounded amiloride nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of phenamil methanesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of phenamil methanesulfonate. It is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a derivative of amiloride and acts as a potent inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel.[1] It is also known to be an activator of the bone morphogenetic protein (BMP) signaling pathway.[1][2] These actions make it a valuable tool in research areas such as cystic fibrosis, pulmonary hypertension, and bone regeneration.[1][3]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability of small molecules like this compound can arise from several factors during synthesis and purification. Key potential sources include:
-
Purity: Differences in the percentage of the active pharmaceutical ingredient (API).
-
Impurity Profile: Presence of varying levels and types of impurities, such as starting materials, by-products, or degradation products. For methanesulfonate salts, residual methanesulfonic acid could be a concern.
-
Solubility: Variations in crystalline structure or particle size can affect how well the compound dissolves, which is critical for preparing stock solutions and ensuring accurate dosing.[4]
-
Counter-ion Content: Inconsistent stoichiometry of the methanesulfonate salt.
-
Water Content: Variation in the amount of residual water.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new lot.[2][4] Key parameters to check include:
-
Appearance: Should be consistent with the expected color and form (e.g., light yellow to yellow solid).[5]
-
Purity by HPLC: High-performance liquid chromatography (HPLC) is a standard method to determine the purity of the compound.
-
Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy confirm the chemical structure.
-
Residual Solvents: The amount of any solvents used during manufacturing should be below acceptable limits.
For critical experiments, it is advisable to perform in-house quality control checks.
Q4: What are the recommended storage conditions for this compound?
To maintain its stability, this compound should be stored under specific conditions. As a solid, it is typically stored at -20°C.[5] Stock solutions, especially in DMSO, should also be stored at -20°C or -80°C for longer-term stability.[5] It is important to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise from the batch-to-batch variability of this compound.
Issue 1: Inconsistent or unexpected biological activity in my experiments.
-
Q: I'm observing a weaker (or stronger) effect than with previous batches. What should I do?
-
A: First, verify that the correct concentration was used. Inconsistent solubility can lead to inaccurate concentrations of your working solutions.[4] Refer to the experimental protocol below to ensure complete dissolution. Second, compare the purity of the new batch with the old one using the CoAs. A lower purity will result in a lower effective concentration. If possible, perform a dose-response curve with the new batch to determine its EC50/IC50 and compare it to previous data.
-
-
Q: My results are not reproducible between experiments using the same batch. What could be the cause?
-
A: Inconsistent sample preparation is a common culprit.[6] Ensure the compound is fully dissolved before making serial dilutions. The age of the stock solution can also be a factor; consider preparing fresh stock solutions. Refer to the storage and handling recommendations to avoid degradation.
-
Issue 2: Difficulty dissolving the compound.
-
Q: I am having trouble dissolving this compound. What is the recommended procedure?
-
A: this compound has limited solubility in aqueous solutions and is practically insoluble in water.[2] It is recommended to first dissolve the compound in an organic solvent like DMSO to prepare a concentrated stock solution.[2] Gentle warming and sonication can aid dissolution. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 3: Concerns about the purity and integrity of my current batch.
-
Q: How can I independently verify the purity of my this compound batch?
-
A: You can perform an in-house purity analysis using HPLC. This will allow you to quantify the main peak corresponding to this compound and detect any impurities. A detailed protocol is provided below.
-
-
Q: How can I confirm the chemical identity of the compound?
-
A: The most definitive methods for structural confirmation are NMR spectroscopy and MS. These techniques can verify the chemical structure and molecular weight of the compound.
-
Quality Control Parameters
The following table summarizes typical quality control specifications for this compound.
| Parameter | Specification | Method |
| Appearance | Light yellow to yellow solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility | ≥5 mg/mL (with warming) | DMSO |
| Residual Solvents | As per USP <467> | GC-HS |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
This protocol outlines the steps for confirming the chemical identity of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d6 in a clean, dry NMR tube.
-
Cap the tube and ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the observed peaks with a reference spectrum or the expected structure of this compound.
-
Visualizations
References
- 1. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 2. Phenamil solid 1161-94-0 [sigmaaldrich.com]
- 3. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. knowledge.kactusbio.com [knowledge.kactusbio.com]
Validation & Comparative
A Comparative Guide: Phenamil Methanesulfonate vs. Amiloride for ENaC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of phenamil methanesulfonate and amiloride, two widely used inhibitors of the epithelial sodium channel (ENaC). The focus is on their relative potency and reversibility, supported by experimental data, to aid in the selection of the appropriate tool for research and drug development.
Executive Summary
This compound is a significantly more potent and less reversible inhibitor of the epithelial sodium channel (ENaC) compared to amiloride. While both are effective blockers of ENaC, the near-irreversible nature of phenamil's inhibition makes it suitable for applications requiring sustained channel blockade. In contrast, the reversible action of amiloride allows for studies where washout and recovery of channel function are desired.
Data Presentation: Potency and Reversibility
The following table summarizes the key quantitative data comparing the potency and reversibility of this compound and amiloride.
| Parameter | This compound | Amiloride | Source(s) |
| Potency (IC50) | 400 nM | 776 nM | [1](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
| 200 nM | - | [2](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} | |
| - | 0.1 - 0.5 µM | [3](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} | |
| - | 0.454 µM | [4](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} | |
| Reversibility | Irreversible | Reversible | [5](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"},[6](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |
Experimental Protocols
Determination of IC50 (Potency)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For ENaC inhibitors, this is typically determined by measuring the inhibition of sodium current in epithelial cells.
Ussing Chamber Electrophysiology
-
Cell Culture: Primary human bronchial epithelial cells (HBECs) are cultured on permeable supports at an air-liquid interface (ALI) to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in a modified Ussing chamber. The apical and basolateral sides are bathed with a Krebs-Ringer bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which is a measure of net ion transport, is continuously recorded. The amiloride-sensitive Isc represents the activity of ENaC.
-
Cumulative Concentration-Response: The ENaC inhibitor (phenamil or amiloride) is added cumulatively to the apical bath in increasing concentrations. The decrease in Isc is recorded after each addition until a maximal effect is reached.
-
Data Analysis: The Isc is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Assessment of Reversibility
The reversibility of an ENaC inhibitor is assessed by its ability to dissociate from the channel after its removal from the extracellular solution, leading to the recovery of channel activity.
Washout Experiment in Ussing Chambers
-
Baseline Measurement: The baseline amiloride-sensitive Isc is established in a Ussing chamber as described above.
-
Inhibitor Application: A concentration of the inhibitor (e.g., at its IC50 or a higher concentration) is added to the apical bath, and the inhibition of Isc is recorded.
-
Washout: The apical solution containing the inhibitor is replaced with a fresh, inhibitor-free Ringer's solution. This washout step is typically performed multiple times to ensure complete removal of the unbound inhibitor.
-
Recovery Measurement: The Isc is monitored over time following the washout. The degree of recovery of the Isc towards the baseline level indicates the reversibility of the inhibitor. A fully reversible inhibitor will allow the current to return to its initial level, while an irreversible or slowly reversible inhibitor will show little to no recovery.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) are used for whole-cell patch-clamp recordings.
-
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Inhibitor Application and Washout: The ENaC inhibitor is applied to the cell via the extracellular perfusion system. After achieving a steady-state block, the inhibitor is washed out by perfusing the cell with an inhibitor-free solution.
-
Data Analysis: The recovery of the whole-cell current after washout is measured. The rate and extent of current recovery provide a quantitative measure of the inhibitor's dissociation kinetics and thus its reversibility.
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for assessing the potency and reversibility of ENaC inhibitors.
Figure 2. Mechanism of ENaC inhibition by phenamil and amiloride.
References
- 1. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenamil: an irreversible inhibitor of sodium channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenamil and Benzamil for Epithelial Sodium Channel (ENaC) Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor for the epithelial sodium channel (ENaC) is a critical decision. Both phenamil methanesulfonate and benzamil, analogs of amiloride, are widely utilized for this purpose. This guide provides an objective comparison of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of phenamil and benzamil against ENaC have been characterized across various experimental systems. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), to facilitate a direct comparison of their potencies.
| Compound | IC50 | Experimental System | Reference |
| This compound | 400 nM | Not specified | [1] |
| 200 nM | Murine polycystic kidney disease model | [2] | |
| 75 nM | Human bronchial epithelia cells | [1] | |
| 116 nM | Ovine bronchial epithelia cells | [1] | |
| 12.5 ± 1.2 nM | Non-CF human nasal epithelium | [3] | |
| 17.1 ± 1.1 nM | CF human nasal epithelium | [3] | |
| Benzamil | 4 nM | Bovine kidney cortex membrane vesicles | [4] |
| 50 nM | Murine polycystic kidney disease model | [2] | |
| 21.9 nM | Normal human bronchial epithelial cells | [5] | |
| 87.3 nM | CF human bronchial epithelial cells | [5] | |
| 14.8 ± 1.6 µM | C. elegans MEC-4d channel | [6] |
| Compound | Kd | Experimental System | Reference |
| Phenamil | 0.4 nM | High-affinity site on ENaC | [7] |
| Benzamil | 5 nM | Bovine kidney cortex membrane vesicles | [4] |
Experimental Methodologies
The following sections provide detailed protocols for two common experimental techniques used to assess the inhibitory effects of phenamil and benzamil on ENaC: the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for characterizing single-channel currents.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber is a technique used to measure the transport of ions across an epithelial tissue. It allows for the determination of short-circuit current (Isc), a measure of net ion transport.
Protocol:
-
Tissue Preparation: Freshly excised epithelial tissues (e.g., airway or renal epithelia) are carefully mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides.[8]
-
Buffer Preparation: Both the apical and basolateral chambers are filled with a warmed (typically 37°C) and aerated physiological buffer solution, such as a Ringer's solution, with matched pH and osmolarity.[3][9]
-
Electrode Calibration: Ag/AgCl electrodes with salt bridges are calibrated to ensure accurate electrical measurements.[3]
-
Equilibration: The mounted tissue is allowed to equilibrate for a baseline period (e.g., 5-10 minutes) to achieve a stable recording.[3]
-
Voltage Clamp: The transepithelial voltage is clamped to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.[3]
-
Baseline Measurement: The baseline Isc is recorded.
-
Inhibitor Addition: Phenamil or benzamil is added to the apical chamber in a cumulative concentration-dependent manner. The change in Isc is recorded after each addition to determine the dose-response relationship and calculate the IC50 value.[5]
-
Control: A known ENaC inhibitor, such as amiloride, can be used as a positive control to confirm that the measured current is indeed mediated by ENaC.[5]
Patch-Clamp Electrophysiology for Single ENaC Channel Recording
The patch-clamp technique allows for the direct measurement of ion flow through individual ion channels, providing insights into channel conductance and gating properties.
Protocol:
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated using a pipette puller and fire-polished.[10]
-
Pipette Filling: The micropipette is filled with an appropriate ionic solution that mimics the intracellular or extracellular fluid, depending on the recording configuration.[10]
-
Cell Approach: The micropipette is carefully brought into contact with the membrane of a cell expressing ENaC using a micromanipulator.[11]
-
Seal Formation: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane, electrically isolating a small patch of the membrane.[10]
-
Recording Configuration:
-
Cell-attached: Records the activity of channels within the sealed patch without disrupting the cell.
-
Whole-cell: The membrane patch is ruptured, allowing for the measurement of the total current from the entire cell membrane.
-
Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of channel activity in response to changes in the solution bathing the intracellular or extracellular face of the channel, respectively.
-
-
Data Acquisition: The current flowing through the ion channels in the patch is recorded using a sensitive amplifier. The voltage across the membrane patch is controlled (voltage-clamp).
-
Inhibitor Application: Phenamil or benzamil is added to the bath solution (for outside-out patches) or the pipette solution (for inside-out patches) to observe its effect on single-channel currents.
ENaC Signaling and Inhibition
The activity of ENaC is tightly regulated by various signaling pathways, most notably by the mineralocorticoid hormone aldosterone. Understanding this pathway is crucial for contextualizing the action of inhibitors like phenamil and benzamil.
Aldosterone, by binding to its mineralocorticoid receptor (MR), initiates a signaling cascade that ultimately increases the number of active ENaC channels at the cell surface. This involves the serum and glucocorticoid-inducible kinase 1 (SGK1), which phosphorylates and inactivates the E3 ubiquitin ligase Nedd4-2. In its active state, Nedd4-2 ubiquitinates ENaC, marking it for degradation. By inhibiting Nedd4-2, aldosterone signaling leads to increased ENaC density at the plasma membrane and consequently, enhanced sodium reabsorption.[7][12][13]
Phenamil and benzamil act as direct blockers of the ENaC pore, physically obstructing the passage of sodium ions. Their binding site is thought to be within the extracellular vestibule of the channel pore.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. ENaC structure and function in the wake of a resolved structure of a family member - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENaC structure and function in the wake of a resolved structure of a family member - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Epithelial Sodium Channel (ENaC) Blockers to Phenamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative epithelial sodium channel (ENaC) blockers to phenamil, a well-known derivative of amiloride. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate ENaC inhibitor for their specific research needs by offering a detailed overview of various compounds, their potency, mechanisms of action, and relevant experimental data.
Introduction to ENaC and its Inhibition
The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1] Its activity is fundamental in maintaining sodium balance, blood volume, and blood pressure.[1] Dysregulation of ENaC function is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivity leads to airway surface dehydration, and Liddle's syndrome, a rare form of hypertension caused by gain-of-function mutations in ENaC genes. Consequently, ENaC has emerged as a significant therapeutic target.
Phenamil is a potent ENaC blocker, but the search for alternative inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an active area of research. This guide explores several key alternatives, presenting their characteristics in a comparative format.
Comparison of Alternative ENaC Blockers
The following table summarizes the quantitative data for various ENaC blockers, offering a side-by-side comparison of their potency.
| Compound | Chemical Class | Potency (IC50) | Selectivity Profile | Key Features & Clinical Status |
| Phenamil | Amiloride Analog | ~200 nM[2] | More selective for ENaC than amiloride.[2] | Potent ENaC inhibitor, often used as a research tool. |
| Amiloride | Pyrazinoylguanidine | 0.1 - 0.5 µM[3][4] | Also inhibits Na+/H+ exchanger (NHE) and Na+/Ca2+ exchanger (NCX) at higher concentrations.[3][5] | FDA-approved potassium-sparing diuretic.[6] Limited therapeutic efficacy in cystic fibrosis due to rapid clearance. |
| Benzamil | Amiloride Analog | 4 - 50 nM[2][7] | More potent and selective for ENaC than amiloride.[2] | Research tool; preclinical studies have shown efficacy but not advanced to widespread clinical use. |
| Triamterene | Pteridine | 4.5 - 10 µM (voltage-dependent)[6][8][9] | Also a potassium-sparing diuretic.[10] | FDA-approved diuretic. Less potent than amiloride and its analogs.[8] |
| BI 1265162 | Novel Small Molecule | 3 - 8 nM[11] | Reported to have a 30- to 70-fold higher potency than amiloride.[11] | Inhaled formulation; was in Phase II clinical development for cystic fibrosis.[11][12] |
| AZD5634 | Novel Small Molecule | 3.8 - 5.5 nM[13][14] | High affinity for ENaC and retained at the apical side of the airway epithelium.[13][15] | Inhaled formulation; preclinical studies showed potent inhibition of ENaC.[13][16] |
| SPX-101 | Peptide Analog | Not a direct blocker (induces internalization) | Selectively binds to ENaC to promote its internalization.[17][18][19] | Novel mechanism of action. Phase II clinical trials for cystic fibrosis were initiated but did not succeed.[20] |
| Camostat | Serine Protease Inhibitor | Indirect inhibitor (inhibits ENaC-activating proteases) | - | Failed in Phase II clinical trials for cystic fibrosis due to adverse effects.[20] |
Signaling Pathway of ENaC Regulation by Aldosterone
The activity of the epithelial sodium channel is tightly regulated by various signaling pathways. A key hormonal regulator is aldosterone, which plays a central role in controlling sodium reabsorption in the kidneys. The following diagram illustrates the canonical aldosterone signaling pathway leading to increased ENaC activity.
Caption: Aldosterone signaling pathway regulating ENaC activity.
In this pathway, aldosterone binds to the mineralocorticoid receptor (MR), which then translocates to the nucleus and promotes the transcription of serum and glucocorticoid-regulated kinase 1 (SGK1).[21][22] SGK1, in turn, phosphorylates the E3 ubiquitin ligase Nedd4-2.[23][24] This phosphorylation inhibits Nedd4-2's ability to bind to and ubiquitinate ENaC, thereby preventing the channel's internalization and degradation.[23][25][26][27] The resulting increase in ENaC density at the cell surface leads to enhanced sodium reabsorption.
Experimental Protocols
Accurate assessment of ENaC inhibition requires robust experimental methodologies. Below are detailed protocols for two key in vitro assays used to characterize ENaC blockers.
Ussing Chamber Electrophysiology
The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport.
Objective: To measure the effect of ENaC inhibitors on sodium transport across a polarized epithelial cell monolayer.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)[28]
-
Epithelial cell monolayers grown on permeable supports (e.g., human bronchial epithelial cells)
-
ENaC inhibitor compounds
-
Amiloride (as a positive control)
Procedure:
-
Tissue Mounting: Carefully mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[29]
-
Equilibration: Fill both chambers with pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.[28][30] Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Baseline Measurement: Record the stable baseline short-circuit current.
-
Inhibitor Addition: Add the test ENaC inhibitor to the apical chamber at various concentrations. Record the change in Isc until a new steady state is reached.
-
Amiloride Control: At the end of the experiment, add a supramaximal concentration of amiloride (e.g., 10-100 µM) to the apical chamber to block all ENaC-mediated current. The amiloride-sensitive current is calculated as the difference between the Isc before and after amiloride addition.
-
Data Analysis: Plot the percentage inhibition of the amiloride-sensitive Isc against the inhibitor concentration to determine the IC50 value.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed information about channel gating and conductance.
Objective: To characterize the inhibitory effect of a compound on single ENaC channel activity.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Cells expressing ENaC (e.g., a stable HEK293 cell line)[31][32]
-
Extracellular (bath) and intracellular (pipette) solutions[33]
-
ENaC inhibitor compounds
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells expressing ENaC at a low density to allow for easy access to individual cells.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).[33]
-
Recording: In the whole-cell configuration, apply a voltage protocol (e.g., a series of voltage steps) and record the resulting currents.
-
Inhibitor Application: Perfuse the bath with the extracellular solution containing the ENaC inhibitor at different concentrations.
-
Data Analysis: Measure the reduction in the amiloride-sensitive whole-cell current at each inhibitor concentration. Plot the fractional block versus concentration to determine the IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel ENaC inhibitors.
Caption: A typical drug discovery workflow for ENaC inhibitors.
This workflow begins with high-throughput screening to identify initial hit compounds. Promising hits are then further characterized for their potency and mechanism of action using Ussing chamber and patch-clamp electrophysiology. Lead candidates with desirable properties are then subjected to selectivity profiling and evaluation in in vivo models before progressing to clinical trials.
Conclusion
The landscape of epithelial sodium channel blockers is evolving, with several promising alternatives to phenamil emerging from preclinical and clinical studies. This guide has provided a comparative overview of key ENaC inhibitors, detailing their potency, mechanisms of action, and the experimental methodologies crucial for their evaluation. The selection of an appropriate ENaC blocker will depend on the specific research question, with considerations for potency, selectivity, and intended application. The continued exploration of novel ENaC inhibitors holds significant promise for the development of new therapies for ENaC-related diseases.
References
- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 8. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triamterene | 氨苯蝶啶 | Sodium Channel 化学品 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 10. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of BI 1265162, an ENaC inhibitor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. AZD5634 [openinnovation.astrazeneca.com]
- 15. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. SPX-101 Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of epithelial Na+ channels by aldosterone: role of Sgk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na(+) channel cell surface expression. [sonar.ch]
- 25. Figure 1 from Concerted action of ENaC, Nedd4-2, and Sgk1 in transepithelial Na(+) transport. | Semantic Scholar [semanticscholar.org]
- 26. Interaction of Serum- and Glucocorticoid Regulated Kinase 1 (SGK1) with the WW-Domains of Nedd4-2 Is Required for Epithelial Sodium Channel Regulation | PLOS One [journals.plos.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
- 30. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Patch Clamp Protocol [labome.com]
Phenamil Methanesulfonate Binding Site on the Epithelial Sodium Channel (ENaC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenamil methanesulfonate's binding characteristics to the epithelial sodium channel (ENaC) with other related blockers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of its mechanism of action.
Introduction to Phenamil and ENaC
The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1][2] Its activity is vital for maintaining sodium balance, blood volume, and blood pressure.[1][2] Dysregulation of ENaC function is implicated in several diseases, such as Liddle's syndrome, a rare form of hypertension, and cystic fibrosis.[1][2]
Phenamil is a potent analog of amiloride, a potassium-sparing diuretic that blocks ENaC.[3] Due to its higher affinity and slower dissociation, phenamil is a valuable tool for characterizing the amiloride binding site on ENaC and for studies investigating the physiological roles of the channel. This guide delves into the specifics of phenamil's interaction with ENaC, comparing its binding affinity with other amiloride analogs and detailing the key amino acid residues that constitute its binding site.
Comparative Binding Affinities of ENaC Blockers
The potency of phenamil and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Kd). The lower the value, the higher the affinity of the compound for the channel. The following table summarizes the binding affinities of phenamil, amiloride, and benzamil for ENaC as determined by electrophysiological measurements.
| Compound | IC50 (nM) at -60 mV | IC50 (nM) at 0 mV | Reference |
| Phenamil mesylate | 30.0 ± 4.0 | 20.0 ± 3.0 | [1] |
| Amiloride | 210.0 ± 20.0 | 130.0 ± 10.0 | [1] |
| Benzamil | 10.0 ± 1.0 | 8.0 ± 1.0 | [1] |
| Phenamil | 200 | Not Reported | [3] |
| Benzamil | 50 | Not Reported | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as membrane voltage.
Characterization of the Phenamil Binding Site
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the ENaC subunits that are critical for the binding of amiloride and its analogs, including phenamil. These studies strongly suggest a common binding pocket for this class of inhibitors located within the ion pore of the channel.
Key Amino Acid Residues:
Mutagenesis studies have identified a triad of residues in the extracellular domain of ENaC, near the outer pore, that are crucial for high-affinity amiloride binding. Mutations at these sites significantly decrease the binding affinity of amiloride and its derivatives.[4][5]
| Subunit | Residue | Effect of Mutation to Cysteine | Reference |
| α | Ser583 | ~20-fold increase in amiloride Ki | [4][5] |
| β | Gly525 | >1,000-fold increase in amiloride Ki | [4][5] |
| γ | Gly537 | >1,000-fold increase in amiloride Ki | [4][5] |
These findings indicate that these residues are integral to the amiloride binding site. The mutations increase the dissociation rate of the blockers, suggesting they destabilize the interaction between the drug and the channel.[4]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity and density of receptors for a specific ligand. In the context of phenamil, [3H]phenamil is often used as the radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing ENaC
-
[3H]phenamil (radioligand)
-
Unlabeled phenamil or amiloride (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: Incubate the membrane preparation with varying concentrations of [3H]phenamil in the binding buffer. For competition assays, a fixed concentration of [3H]phenamil is co-incubated with increasing concentrations of unlabeled competitor. A parallel set of tubes containing a high concentration of unlabeled ligand is used to determine non-specific binding.
-
Separation: After reaching equilibrium, separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) or the Ki (inhibitory constant) for competitors.[6]
Site-Directed Mutagenesis
Site-directed mutagenesis is used to alter specific amino acids in a protein to study their role in protein function, in this case, ligand binding.
Materials:
-
Plasmid DNA containing the cDNA for the ENaC subunit of interest
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for transformation
-
Expression system (e.g., Xenopus oocytes or mammalian cells)
Procedure:
-
Primer Design: Design primers that are complementary to the template DNA but contain a mismatch at the site of the desired mutation.
-
PCR Amplification: Perform PCR using the mutagenic primers and the plasmid DNA as a template. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus degrading the parental template DNA and leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli. The bacteria will replicate the mutated plasmid.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
-
Functional Expression: Express the mutated ENaC subunits in a suitable system (e.g., inject the cRNA into Xenopus oocytes) and assess the effect of the mutation on phenamil binding and channel function using electrophysiological or radioligand binding assays.[5]
Visualizations
References
- 1. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Identification of Amino Acid Residues in the α, β, and γ Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal Procedures for Phenamil Methanesulfonate
The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Phenamil methanesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to conflicting information across different Safety Data Sheets (SDS), with some classifying the compound as hazardous and others not, it is imperative to adopt the most conservative approach and handle this compound as a hazardous chemical waste at all times.[1][2]
Essential Safety and Hazard Information
Proper disposal begins with a clear understanding of the potential hazards. Personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side-shields.[2]
-
Hand Protection: Chemical-resistant protective gloves.[2]
-
Body Protection: A laboratory coat is required. Impervious clothing should be used when handling larger quantities.[2][3]
-
Respiratory Protection: For solids, use a dust mask (e.g., N95) or a suitable respirator, especially when there is a risk of generating dust.[1]
Hazard Summary:
The table below summarizes the key hazard data from various sources. Always refer to your institution's specific EHS guidelines and the most recent SDS from your supplier.
| Hazard Information | Santa Cruz Biotechnology, Inc.[1] | Sigma-Aldrich | DC Chemicals[2] |
| OSHA Hazard Status | Considered a hazardous substance | Not a hazardous substance or mixture | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) |
| Primary Hazards | Severe eye irritant; potential for systemic effects upon skin absorption. | None listed. | Harmful if swallowed (H302); Very toxic to aquatic life with long-lasting effects (H410). |
| Environmental Precautions | DO NOT discharge into sewer or waterways. | Do not let product enter drains. | Avoid release to the environment (P273). |
| Disposal Recommendation | Handle in accordance with local, state, and federal regulations. | Dispose of in accordance with national and local regulations. | Dispose of contents/container to an approved waste disposal plant (P501). |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Waste Characterization and Segregation
-
Treat as Hazardous: Due to its potential toxicity and environmental hazards, all this compound waste, including pure compound, contaminated lab supplies, and solutions, must be treated as hazardous chemical waste.[1][2][4]
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
Waste Collection and Containerization
-
Use Original or Approved Containers: Whenever possible, leave the chemical waste in its original container. If not feasible, use a new, compatible container with a leak-proof, screw-on cap.[5] Ensure the container is in good condition, free from cracks or leaks.[6]
-
Secondary Containment: Store the waste container within a chemically compatible secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]
-
Keep Containers Closed: Always keep the hazardous waste container securely closed, except when adding waste.[5][6]
Labeling Hazardous Waste
Proper labeling is critical for regulatory compliance and safety. Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4]
The label must include the following information in clear, legible English:[6][7]
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.
-
Quantity: The approximate amount of waste in the container.
-
Constituents: For mixtures, list all chemical components and their approximate percentages.
-
Generator Information: The name and contact number of the Principal Investigator and the specific laboratory location (building and room number).
-
Hazard Pictograms: Check the appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).
Accumulation and Storage
-
Designated Storage Area: Store the labeled waste container in a designated, secure area within the laboratory.[5]
-
Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[4] All hazardous waste must be collected by your institution's EHS department within 90 days from the initial generation date.[5]
Arranging for Disposal
-
Contact EHS: Once the container is full or you are approaching the 90-day accumulation limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7] Follow their specific procedures for requesting a collection.
Disposal of Empty Containers
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[4][6]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[4][6]
-
Final Disposal: After triple-rinsing, deface or remove all hazard labels from the empty container.[4] It can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[6]
Procedural Workflow and Decision Making
The following diagrams illustrate the logical flow for waste disposal and spill response.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Tree for Spill Response Procedures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Phenamil|2038-35-9|MSDS [dcchemicals.com]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
